molecular formula C19H15N3O6S B605329 Alofanib CAS No. 1612888-66-0

Alofanib

Cat. No.: B605329
CAS No.: 1612888-66-0
M. Wt: 413.4 g/mol
InChI Key: QUQGQIASFYWKAB-UHFFFAOYSA-N
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Description

Alofanib is an inhibitor of the fibroblast growth factor receptor (FGFR) type 2 (FGFR2), with potential antineoplastic and anti-angiogenic activities. Upon administration, this compound targets, allosterically binds to the extracellular domain of FGFR2 and inhibits the activity of FGFR2, which may result in the inhibition of basic FGF (bFGF)/FGFR2-related signal transduction pathways. This inhibits FGF-induced endothelial cell proliferation and migration, and inhibits the proliferation of FGFR2-overexpressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays a key role in cellular proliferation, migration and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a fibroblast growth factor receptor 2 inhibito

Properties

IUPAC Name

3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQGQIASFYWKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612888-66-0
Record name Alofanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612888660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALOFANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX7RFK8MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alofanib's Mechanism of Action in Gastric Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alofanib (RPT835) is an innovative, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key oncogenic driver in a subset of gastric cancers. This technical guide delineates the mechanism of action of this compound, supported by preclinical and clinical data. This compound binds to the extracellular domain of FGFR2, inducing a conformational change that prevents receptor dimerization and subsequent activation, effectively inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the signaling cascade, quantitative data from key studies, detailed experimental protocols, and a summary of the clinical findings to date, offering a valuable resource for professionals in oncology and drug development.

Introduction: Targeting FGFR2 in Gastric Cancer

Gastric cancer remains a significant global health challenge with a high mortality rate. The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway plays a critical role in the pathogenesis of various malignancies, including gastric cancer.[1] FGFR2 gene amplification, mutations, and protein overexpression are observed in a subset of gastric tumors, correlating with poor prognosis and aggressive disease.[2] This has established FGFR2 as a compelling therapeutic target. This compound is a first-in-class small molecule that uniquely targets FGFR2 through an allosteric mechanism, offering a promising therapeutic strategy for patients with FGFR2-driven gastric cancer.[3]

Molecular Mechanism of Action of this compound

This compound distinguishes itself from traditional ATP-competitive kinase inhibitors by its allosteric mode of action. It binds to a non-active site on the extracellular domain of both FGFR2 isoforms, IIIb and IIIc.[2][4] This binding event induces a conformational change in the receptor, which in turn prevents the ligand-induced receptor dimerization and autophosphorylation, the initial critical steps in signal transduction.

Inhibition of Downstream Signaling

The primary downstream effector of FGFR2 activation is the Fibroblast growth factor receptor substrate 2α (FRS2α). Upon FGFR2 activation, FRS2α is phosphorylated, creating docking sites for adaptor proteins like Grb2 and Shp2. This initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and differentiation.[5]

This compound effectively blocks the phosphorylation of FRS2α, thereby abrogating the activation of these key oncogenic signaling cascades.[2][3] Preclinical studies have demonstrated that this compound dramatically inhibits FGF2-induced phosphorylation of FRS2α in gastric cancer cell lines.[4]

Alofanib_Mechanism_of_Action This compound's Allosteric Inhibition of the FGFR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2_inactive FGFR2 (Inactive) FGF->FGFR2_inactive Binds This compound This compound This compound->FGFR2_inactive Allosteric Binding Alofanib_bound_FGFR2 This compound-FGFR2 Complex (Inactive) This compound->Alofanib_bound_FGFR2 FGFR2_dimer FGFR2 Dimer (Active) FGFR2_inactive->FGFR2_dimer Dimerization & Autophosphorylation FRS2a FRS2α FGFR2_dimer->FRS2a Phosphorylates p_FRS2a p-FRS2α FGFR2_dimer->p_FRS2a Alofanib_bound_FGFR2->FGFR2_dimer Inhibits Dimerization Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) p_FRS2a->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: this compound's allosteric inhibition of the FGFR2 signaling pathway.

Preclinical Data

In Vitro Studies

Preclinical evaluation of this compound in gastric cancer cell lines has demonstrated its potent and selective inhibitory activity.

ParameterCell LineValueReference
IC50 (FRS2α Phosphorylation) KATO III<10 nM[4]
IC50 (FRS2α Phosphorylation) Cancer cells with different FGFR2 isoforms7 and 9 nM[3]
GI50 (Cell Proliferation) Panel of four cell lines (including triple-negative breast cancer, melanoma, and ovarian cancer)16-370 nM[3]

Table 1: In Vitro Activity of this compound

In Vivo Studies

In vivo studies using gastric cancer xenograft models in immunocompromised mice have further substantiated the anti-tumor efficacy of this compound. While specific data on gastric cancer models is limited in the provided search results, a study on ovarian cancer xenografts demonstrated significant tumor growth inhibition.[6] Oral administration of this compound was well-tolerated and resulted in potent antitumor activity in FGFR2-expressing models.[3]

Animal ModelTreatmentOutcomeReference
Ovarian Cancer Xenograft (SKOV3)This compound (IV, up to 350 mg/kg weekly) + Paclitaxel/Carboplatin80% tumor growth inhibition vs. vehicle; 53% vs. chemotherapy alone. Decreased tumor vessel density and Ki-67 index.[6]
FGFR-driven human tumor xenograftThis compound (oral)Potent antitumor activity, well-tolerated.[3]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

CellTiter_Glo_Workflow CellTiter-Glo® Assay Workflow plate_cells 1. Plate gastric cancer cells (e.g., KATO III) in 96-well plates and incubate. add_this compound 2. Treat cells with varying concentrations of this compound. plate_cells->add_this compound incubate 3. Incubate for a specified period (e.g., 72 hours). add_this compound->incubate add_reagent 4. Add CellTiter-Glo® Reagent to each well. incubate->add_reagent lyse_cells 5. Mix to induce cell lysis and release ATP. add_reagent->lyse_cells measure_luminescence 6. Incubate at room temperature and measure luminescence. lyse_cells->measure_luminescence analyze_data 7. Analyze data to determine GI50 values. measure_luminescence->analyze_data Clinical_Trial_Design Phase 1b Clinical Trial Design for this compound (NCT04071184) Patient_Population Patients with refractory metastatic gastric adenocarcinoma (≥1 prior line of therapy) Study_Design Open-label, non-randomized, multi-center Phase 1b study Patient_Population->Study_Design Dose_Escalation Dose Escalation Phase (3+3 design) - 50, 100, 165, 250, 350 mg/m² - IV, 5 days on, 2 days off Study_Design->Dose_Escalation Primary_Endpoint Primary Endpoint: - Maximum Tolerated Dose (MTD) - Recommended Phase 2 Dose (RP2D) Dose_Escalation->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Safety and Tolerability - Pharmacokinetics - Objective Response Rate (ORR) - Progression-Free Survival (PFS) - Overall Survival (OS) Dose_Escalation->Secondary_Endpoints Treatment_Duration Treatment until disease progression or unacceptable toxicity Dose_Escalation->Treatment_Duration Biomarker_Analysis Biomarker Analysis: - FGFR2 amplification (FISH) - FGFR2 overexpression (IHC) Secondary_Endpoints->Biomarker_Analysis

References

Alofanib's Allosteric Foothold on FGFR2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target binding site and mechanism of action of Alofanib (RPT835), a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This compound represents a promising therapeutic agent in FGFR2-driven cancers by uniquely targeting the extracellular domain of the receptor, thereby circumventing common resistance mechanisms associated with ATP-competitive inhibitors. This document provides a comprehensive overview of its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

The Allosteric Binding Site of this compound on FGFR2

This compound distinguishes itself from traditional kinase inhibitors by not competing with ATP in the intracellular kinase domain. Instead, it binds to a non-active, allosteric site on the extracellular domain of FGFR2.[1][2][3][4] Specifically, preclinical studies and molecular modeling suggest that this compound binds to the IgIII domain of FGFR2.[2] This interaction is believed to induce a conformational change in the receptor, which in turn inhibits the FGF2-induced phosphorylation of the downstream signaling mediator, FRS2α, a key step in the activation of the MAPK and PI3K-AKT pathways.[1][5]

While a definitive high-resolution crystal structure of the this compound-FGFR2 complex is not publicly available, the initial discovery of this compound was guided by a sophisticated combination of molecular modeling and a de novo design strategy.[6][7] This computational approach was based on the known crystal structures of FGFR2 in complex with its native ligand, FGF, and insights from inhibitory peptides.[6][7] The in-silico screening and design process aimed to identify small molecules that could favorably interact with the extracellular domains of FGFR2, leading to the synthesis and subsequent identification of this compound as a potent inhibitor.[6][7]

The allosteric nature of this compound's binding is a key feature of its mechanism. It does not prevent the binding of the natural ligand, FGF2, to FGFR2.[8] Instead, its inhibitory effect is exerted through the modulation of the receptor's signaling competency following ligand binding. This mechanism suggests that this compound may be effective against certain mutations in the kinase domain that confer resistance to traditional ATP-competitive inhibitors.

Quantitative Analysis of this compound's Biological Activity

The inhibitory potency of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro efficacy data.

ParameterCell LineFGFR2 Isoform(s)Value (nmol/L)Reference
IC50 Cancer cellsNot specified7[1][5]
IC50 Cancer cellsNot specified9[1][5]
IC50 KATO III (gastric cancer)Not specified<10[2]
GI50 KATO III (gastric cancer)FGFR2 expressing10[6][7]
GI50 Triple-negative breast cancer, melanoma, ovarian cancer cell linesNot specified16-370[5]
GI50 Human and mouse endothelial cellsNot specified11-58[5]
GI50 SKOV3 (ovarian cancer)FGFR2 expressing370[4]

Table 1: In Vitro Inhibitory Activity of this compound. IC50 (half-maximal inhibitory concentration) values typically refer to the inhibition of a specific molecular process (e.g., phosphorylation), while GI50 (half-maximal growth inhibition) values refer to the inhibition of cell proliferation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and activity of this compound.

Cell-Based FGFR2 Phosphorylation Assay

This assay is designed to measure the ability of this compound to inhibit the FGF2-induced phosphorylation of FGFR2 and its downstream substrate, FRS2α, in intact cells.

Principle: Cultured cells expressing FGFR2 are stimulated with FGF2 in the presence and absence of this compound. The level of phosphorylated FGFR2 or FRS2α is then quantified using an immunoassay, typically a cell-based ELISA.

Protocol:

  • Cell Culture: Plate FGFR2-expressing cells (e.g., KATO-III gastric cancer cells) in 96-well plates and culture until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • FGF Stimulation: Add FGF2 ligand to the wells to a final concentration known to induce robust phosphorylation (e.g., 10-50 ng/mL) and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for total FGFR2 or FRS2α.

    • Add cell lysates to the wells and incubate to allow the capture antibody to bind the target protein.

    • Wash the wells to remove unbound material.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the target protein. This antibody is typically conjugated to an enzyme such as horseradish peroxidase (HRP).

    • Wash the wells again.

    • Add a colorimetric HRP substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (GI50 Determination)

This assay determines the concentration of this compound that inhibits the growth of a cell population by 50%.

Principle: Cells are cultured in the presence of various concentrations of this compound, and the viable cell number is quantified after a set period.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Quantify the number of viable cells using a suitable method, such as:

    • MTS/MTT Assay: Add a tetrazolium salt (e.g., MTS or MTT) to the wells. Viable cells with active metabolism will reduce the salt to a colored formazan product, which can be quantified by measuring absorbance.

    • ATP-based Assay: Lyse the cells and measure the intracellular ATP concentration using a luciferase-based reaction that produces light. The amount of light is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between an analyte (this compound) and a ligand (FGFR2 extracellular domain) immobilized on a sensor chip.

Principle: The binding of this compound to the immobilized FGFR2 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Ligand Immobilization: Covalently immobilize the purified recombinant extracellular domain of FGFR2 onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface. Also, inject the running buffer alone as a reference.

  • Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time during the association (analyte injection) and dissociation (buffer flow) phases.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Principle: A solution of this compound is titrated into a solution containing the FGFR2 extracellular domain, and the heat released or absorbed during the binding event is measured.

Protocol:

  • Sample Preparation: Prepare solutions of the purified FGFR2 extracellular domain in a suitable buffer in the sample cell and a more concentrated solution of Alofenib in the same buffer in the injection syringe.

  • Titration: Perform a series of small injections of this compound into the FGFR2 solution while monitoring the heat change.

  • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to FGFR2.

    • Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the binding affinity (Ka, from which the dissociation constant KD can be calculated). The binding entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated from these values.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's function and the experimental approaches to its study.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF2 FGFR2_EC FGFR2 (Extracellular Domain) FGF2->FGFR2_EC This compound This compound This compound->FGFR2_EC Allosteric Inhibition FGFR2_TM FGFR2 (Transmembrane Domain) FGFR2_EC->FGFR2_TM FGFR2_Kinase FGFR2 (Kinase Domain) FGFR2_TM->FGFR2_Kinase FRS2a FRS2α FGFR2_Kinase->FRS2a P Grb2_Sos Grb2/Sos FRS2a->Grb2_Sos PI3K PI3K FRS2a->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation

Caption: FGFR2 signaling pathway and this compound's mechanism of allosteric inhibition.

Experimental_Workflow cluster_in_silico In Silico Design cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Modeling Molecular Modeling & De Novo Design Synthesis Chemical Synthesis of this compound Modeling->Synthesis Binding_Assays Biochemical/Biophysical Binding Assays (SPR, ITC) Synthesis->Binding_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Phospho_Assay Phosphorylation Assay (IC50) Cell_Based_Assays->Phospho_Assay Prolif_Assay Proliferation Assay (GI50) Cell_Based_Assays->Prolif_Assay Xenograft Tumor Xenograft Models Cell_Based_Assays->Xenograft Efficacy Antitumor Efficacy Xenograft->Efficacy

Caption: Experimental workflow for the discovery and characterization of this compound.

References

In-Depth Technical Guide to the Anti-Angiogenic Properties of Alofanib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) that has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies. By binding to the extracellular domain of FGFR2, this compound effectively blocks the FGF-induced signaling cascade, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, crucial processes in angiogenesis. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the investigation of its effects. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1] The Fibroblast Growth Factor (FGF) signaling pathway, particularly through FGFR2, plays a pivotal role in driving tumor-associated angiogenesis.[2] this compound emerges as a promising therapeutic agent that specifically targets this pathway. As a low-molecular-weight allosteric inhibitor, this compound binds to the extracellular domain of FGFR2, distinct from the active site, thereby modulating the receptor's conformation and preventing its activation by FGF ligands.[2][3] This unique mechanism of action leads to a potent and selective inhibition of downstream signaling, resulting in the suppression of angiogenesis and tumor growth.[4][5] Preclinical evidence strongly supports the evaluation of this compound in patients with FGFR2-driven cancers.[2][4]

Mechanism of Action: Inhibition of the FGFR2 Signaling Pathway

This compound exerts its anti-angiogenic effects by disrupting the FGFR2 signaling cascade at its inception. The binding of FGF ligands to FGFR2 normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, most notably the FGFR substrate 2α (FRS2α).[6] Upon recruitment to the activated receptor, FRS2α itself becomes phosphorylated, initiating a cascade of downstream signaling events that are crucial for angiogenesis.[7]

This compound, by binding to the extracellular portion of FGFR2, prevents the conformational changes necessary for ligand-induced receptor activation and subsequent FRS2α phosphorylation.[4][5] This blockade effectively shuts down two major downstream pathways implicated in endothelial cell function:

  • The Ras/MAPK Pathway: Phosphorylated FRS2α recruits the Grb2/Sos complex, leading to the activation of Ras and the subsequent MAP kinase (ERK1/2) cascade. This pathway is a primary driver of endothelial cell proliferation.[3][8]

  • The PI3K/Akt Pathway: The FRS2α-Grb2 complex can also recruit Gab1, which in turn activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is critical for endothelial cell survival and migration.[3][8]

By inhibiting the initial phosphorylation of FRS2α, this compound effectively abrogates the activation of both the Ras/MAPK and PI3K/Akt pathways, leading to a potent anti-angiogenic effect.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF2 Ligand FGFR2_ext FGFR2 (Extracellular Domain) FGF2->FGFR2_ext Binds This compound This compound This compound->FGFR2_ext Inhibits (Allosteric) FGFR2_int FGFR2 (Intracellular Domain) FRS2a FRS2α FGFR2_int->FRS2a Recruits pFRS2a p-FRS2α FRS2a->pFRS2a Phosphorylates Grb2_Sos Grb2/Sos pFRS2a->Grb2_Sos Recruits Gab1 Gab1 pFRS2a->Gab1 Recruits Ras Ras Grb2_Sos->Ras Activates MAPK_Pathway MAPK Pathway (ERK1/2) Ras->MAPK_Pathway Activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes PI3K PI3K Gab1->PI3K Activates Akt Akt PI3K->Akt Activates Migration_Survival Cell Migration & Survival Akt->Migration_Survival Promotes

Caption: this compound's Inhibition of the FGFR2 Signaling Pathway. (Max Width: 760px)

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings, demonstrating this compound's potent anti-angiogenic and anti-tumor activities.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell Line(s)ParameterValueReference(s)
FRS2α Phosphorylation InhibitionCancer cells expressing FGFR2 isoformsIC507 and 9 nmol/L[2][4][5]
FGF-mediated Proliferation InhibitionTriple-negative breast cancer, melanoma, ovarian cancerGI5016-370 nmol/L[4]
Endothelial Cell Proliferation InhibitionHuman and mouse endothelial cellsGI5011-58 nmol/L[4]
FGF-mediated Proliferation InhibitionSKOV3 (ovarian cancer)GI500.37 µmol/L[9][10]

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model (SKOV3)

Treatment GroupParameterResultP-valueReference(s)
This compound (daily intravenous) + Chemotherapy vs. VehicleTumor Growth Inhibition80%< 0.001[5][9][10]
This compound (daily intravenous) + Chemotherapy vs. Chemotherapy aloneTumor Growth Inhibition53%< 0.001[5][9][10]
This compoundMicrovessel Density Reduction49%< 0.0001[5][9][10]
This compoundKi-67 Positive Cell Reduction42%< 0.05[5][9][10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound.

FRS2α Phosphorylation Western Blot Assay

This protocol details the procedure to assess the inhibitory effect of this compound on FGF2-induced FRS2α phosphorylation in cancer cells.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., FGFR2-expressing cancer cells) Starvation 2. Serum Starvation Cell_Culture->Starvation Treatment 3. Treatment (this compound followed by FGF2 stimulation) Starvation->Treatment Lysis 4. Cell Lysis (RIPA buffer with inhibitors) Treatment->Lysis Quantification 5. Protein Quantification (BCA Assay) Lysis->Quantification Electrophoresis 6. SDS-PAGE Quantification->Electrophoresis Transfer 7. Western Transfer (PVDF membrane) Electrophoresis->Transfer Blocking 8. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-pFRS2α, anti-FRS2α, anti-β-actin) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot Workflow for FRS2α Phosphorylation. (Max Width: 760px)

Materials:

  • FGFR2-expressing cancer cell line (e.g., SNU-16, Kato III)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Serum-free medium

  • This compound (various concentrations)

  • Recombinant human FGF2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-FRS2α (Tyr196), anti-FRS2α, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture FGFR2-expressing cells in complete medium to 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with FGF2 (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FRS2α, total FRS2α, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-FRS2α signal to total FRS2α and the loading control (β-actin).

Endothelial Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of this compound's effect on endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • 96-well opaque-walled plates

  • This compound (various concentrations)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in EGM-2 and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.[10][11][12]

Endothelial Cell Migration Assay (Boyden Chamber)

This protocol describes how to assess the impact of this compound on endothelial cell migration.

Materials:

  • HUVECs

  • Transwell inserts with 8.0 µm pore size polycarbonate membranes

  • 24-well plates

  • Endothelial Basal Medium (EBM-2) with 0.5% FBS

  • Recombinant human VEGF or FGF2 (as chemoattractant)

  • This compound (various concentrations)

  • Calcein-AM or other fluorescent dye for cell staining

Procedure:

  • Chemoattractant Addition: Add EBM-2 containing the chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend serum-starved HUVECs in EBM-2 with 0.5% FBS containing various concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein-AM). Visualize and count the migrated cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of migrated cells per field and calculate the percentage of migration inhibition compared to the control.[4]

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of this compound on the formation of new blood vessels.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Growth factor-reduced Matrigel

  • Recombinant human FGF2

  • This compound

  • Anti-CD31 antibody for immunohistochemistry

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with FGF2 and either this compound or vehicle control.

  • Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

  • Treatment: Administer this compound or vehicle control to the mice systemically (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 7-14 days).

  • Plug Excision: At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit to quantify blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.[2][3][6]

Ovarian Cancer Xenograft Model (SKOV-3)

This protocol details the evaluation of this compound's anti-tumor and anti-angiogenic efficacy in a human ovarian cancer xenograft model.

Materials:

  • Female immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • SKOV-3 human ovarian cancer cells

  • Matrigel

  • This compound

  • Paclitaxel and Carboplatin (for combination therapy studies)

  • Calipers for tumor measurement

  • Anti-CD31 and anti-Ki-67 antibodies for immunohistochemistry

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of SKOV-3 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer this compound (e.g., orally or intravenously), chemotherapy (e.g., paclitaxel and carboplatin), their combination, or vehicle control according to a predefined schedule.

  • Tumor Volume and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Immunohistochemistry: Fix the tumors in formalin, embed in paraffin, and section. Perform immunohistochemical staining for CD31 (to assess microvessel density) and Ki-67 (to assess cell proliferation).

  • Data Analysis: Analyze the tumor growth curves, changes in body weight, and quantify the microvessel density and the percentage of Ki-67 positive cells.

Conclusion

This compound has demonstrated compelling preclinical activity as a potent and selective allosteric inhibitor of FGFR2. Its ability to effectively block the FGF/FGFR2 signaling axis translates into significant anti-angiogenic and anti-tumor effects. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted therapy for FGFR2-driven malignancies. The unique allosteric mechanism of action may offer advantages in terms of specificity and overcoming potential resistance mechanisms associated with ATP-competitive inhibitors. Continued investigation into the clinical efficacy and safety of this compound is warranted.

References

RPT835 (Alofanib): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

RPT835, also known as Alofanib, is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the pathogenesis of various cancers.[1][2] Dysregulation of the FGF/FGFR signaling pathway is a known driver of oncogenesis, making it a critical target for therapeutic intervention.[3] this compound was developed through a structure-guided de novo design approach and has demonstrated promising anti-tumor and anti-angiogenic activity in both preclinical and clinical settings.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of RPT835 (this compound), tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Design

The discovery of this compound was a result of a sophisticated de novo design strategy that utilized molecular modeling. This approach was based on the crystal structures of the FGFR2 receptor with its native ligand, as well as knowledge of inhibiting peptides.[5] A computational protocol, or scoring function, was developed to predict the putative binding of small molecules to the extracellular domain of FGFR2. This protocol was integrated with the de novo synthesis program 'SYNOPSIS' to generate high-scoring and synthetically feasible compounds.[5] This innovative strategy led to the synthesis of eight compounds from three distinct chemical classes, from which this compound was identified as a potent inhibitor of the FGF/FGFR2 pathway.[5]

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of FGFR2.[6] Unlike traditional kinase inhibitors that compete with ATP at the intracellular kinase domain, this compound binds to the extracellular domain of FGFR2.[1][2] This allosteric binding prevents the FGF2-induced phosphorylation of the downstream signaling adaptor protein, Fibroblast Growth Factor Receptor Substrate 2α (FRS2α).[6] The inhibition of FRS2α phosphorylation is a key event, as it blocks the recruitment of other signaling molecules and the subsequent activation of downstream oncogenic pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[7][8] A significant aspect of this compound's mechanism is its selectivity for FGFR2, with no direct effect on FGF2-dependent FGFR1 and FGFR3 phosphorylation levels.[6]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF2 FGF2 FGFR2 FGFR2 Extracellular Domain Transmembrane Domain Kinase Domain FGF2->FGFR2 This compound This compound This compound->FGFR2 FRS2a FRS2a FGFR2->FRS2a Activates p-FRS2a p-FRS2α FRS2a->p-FRS2a Phosphorylation GRB2 GRB2 p-FRS2a->GRB2 PI3K PI3K p-FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis

FGFR2 Signaling Pathway and this compound's Point of Intervention.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity in a variety of in vitro assays. A hallmark of its activity is the inhibition of FGF2-induced FRS2α phosphorylation in KATO III gastric cancer cells, with an IC50 of less than 10 nM.[6] The cytotoxic effect of this compound on ovarian cancer cells is low; however, it effectively inhibits the proliferation and migration of human and mouse endothelial cells.[6]

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell Line / TargetIC50 / GI50 (nmol/L)Reference
FGF2-induced FRS2α PhosphorylationKATO III< 10[6]
FRS2α PhosphorylationCancer cells with different FGFR2 isoforms7 and 9[6]
FGF-mediated ProliferationPanel of 4 cancer cell lines (TNBC, melanoma, ovarian)16 - 370[6]
FGF-mediated ProliferationSKOV3370[4]
Proliferation and MigrationHuman and mouse endothelial cells11 - 58[6]
In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor and anti-angiogenic potential of this compound. In a human tumor xenograft model driven by FGFR, oral administration of this compound was well-tolerated and resulted in potent anti-tumor activity.[9] Furthermore, intravenous administration of this compound in combination with standard chemotherapy (paclitaxel and carboplatin) significantly enhanced the therapeutic efficacy in an ovarian cancer mouse model.[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelTreatmentKey FindingsReference
Ovarian Cancer (SKOV3 xenograft)This compound (i.v., daily) + Paclitaxel/CarboplatinInhibited tumor growth by 80% compared to vehicle and 53% compared to chemotherapy alone. Decreased number of tumor vessels by 49% and Ki-67 positive cells by 42%.[4]
FGFR-driven human tumor xenograftThis compound (oral)Well-tolerated with potent anti-tumor activity.[9]

Experimental Protocols

FRS2α Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of FRS2α in response to FGF2 stimulation.

Methodology:

  • Cell Culture and Treatment: Plate KATO III cells and culture until they reach 80-90% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of this compound for 2 hours. Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated FRS2α (p-FRS2α) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against total FRS2α as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the p-FRS2α signal to the total FRS2α signal. Calculate the IC50 value of this compound for the inhibition of FRS2α phosphorylation.

FRS2a_Phosphorylation_Workflow A Cell Culture & Treatment (KATO III cells, this compound, FGF2) B Cell Lysis (RIPA buffer with inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer (PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-FRS2α) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Data Analysis (IC50 Calculation) I->J

Workflow for FRS2α Phosphorylation Assay.
Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., SKOV3) in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with chemotherapy in a mouse xenograft model.

Methodology:

  • Cell Line and Animal Model: Use a suitable cancer cell line (e.g., SKOV3 for ovarian cancer) and immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).

  • Drug Formulation and Administration:

    • This compound: Formulate for intravenous or oral administration according to the study design.

    • Chemotherapy: Prepare paclitaxel and carboplatin in appropriate vehicles for intraperitoneal or intravenous injection.

  • Treatment Schedule: Administer the treatments according to a predefined schedule (e.g., this compound daily, chemotherapy once a week).

  • Monitoring:

    • Measure tumor volume at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

    • Perform immunohistochemical analysis on tumor tissues to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Xenograft_Study_Workflow A Tumor Cell Implantation (e.g., SKOV3 in nude mice) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound +/- Chemotherapy) C->D E Tumor Volume & Body Weight Measurement D->E E->E F Study Endpoint & Euthanasia E->F G Tumor Excision & Weight Measurement F->G H Data Analysis (TGI, IHC) G->H

General Workflow for an In Vivo Xenograft Study.

Clinical Development

This compound has been evaluated in a first-in-human, Phase 1b clinical trial (NCT04071184) in heavily pretreated patients with advanced gastric cancer.[10] The study employed a standard 3+3 dose-escalation design to establish the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[10]

Table 3: Phase 1b Clinical Trial of this compound in Advanced Gastric Cancer (NCT04071184)

ParameterDetailsReference
Study Design Phase 1b, open-label, dose-escalation (3+3)[10]
Patient Population Heavily pretreated patients with advanced gastric cancer[10]
Treatment This compound administered intravenously daily, 5 days on, 2 days off[10]
Dose Levels 50, 100, 165, 250, 350 mg/m²[10]
Primary Endpoint MTD / RP2D[10]
Key Efficacy Results Disease Control Rate (DCR): 68%[10]
Median Progression-Free Survival (PFS): 3.63 months[10]
Median Overall Survival (OS): 7.0 months[10]
6-month OS Rate: 57.1%[10]
12-month OS Rate: 33.3%[10]
Safety and Tolerability No dose-limiting toxicities observed; MTD not reached. RP2D declared as 350 mg/m². Most common treatment-related adverse events included reactions after administration, diarrhea, thrombocytopenia, arthralgia, and headache.[10]

The results of this Phase 1b study demonstrated that this compound has an acceptable tolerability profile and shows preliminary signs of clinical activity in the late-line treatment of metastatic gastric cancer.[10]

Conclusion

RPT835 (this compound) is a promising, selectively targeted agent that has progressed from a rational, structure-based design to clinical evaluation. Its unique allosteric mechanism of inhibiting FGFR2 offers a differentiated approach to targeting this key oncogenic driver. The robust preclinical data, demonstrating both anti-proliferative and anti-angiogenic effects, provided a strong rationale for its clinical investigation. The initial clinical data in advanced gastric cancer are encouraging, showing a manageable safety profile and early signals of efficacy. Further clinical development, potentially in combination with other agents and in other FGFR2-driven malignancies, is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of the discovery and development of RPT835, offering valuable insights for researchers and clinicians in the field of oncology drug development.

References

An In-depth Technical Guide to the Allosteric Inhibition of FGFR2 by Alofanib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor Receptor 2 (FGFR2) is a well-validated oncogenic driver in a variety of solid tumors, making it a compelling target for cancer therapy. Alofanib (RPT835) is a first-in-class, selective small-molecule allosteric inhibitor of FGFR2. Unlike traditional kinase inhibitors that compete with ATP at the catalytic site, this compound binds to the extracellular domain of FGFR2, inducing a conformational change that prevents downstream signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols for key assays, and visual representations of the associated molecular pathways and workflows.

The FGFR2 Signaling Pathway: A Key Regulator of Cellular Function

The FGFR2 signaling cascade is integral to normal cellular processes such as proliferation, survival, and differentiation.[1] The pathway is activated upon the binding of a fibroblast growth factor (FGF) ligand, a process stabilized by heparan sulfate proteoglycans (HSPGs).[2] This ligand binding triggers the dimerization of FGFR2 monomers and subsequent autophosphorylation of their intracellular tyrosine kinase domains.[2]

The activated receptor complex then phosphorylates the key adaptor protein, FGFR substrate 2α (FRS2α).[3] Phosphorylated FRS2α serves as a docking platform for a complex of signaling proteins, including GRB2 and SOS, which in turn activates the RAS-MAPK pathway.[4] Concurrently, the recruitment of GAB1 to the complex initiates the PI3K-AKT signaling cascade.[3] Both the RAS-MAPK and PI3K-AKT pathways are potent drivers of cell proliferation and survival.[4]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2_mono FGFR2 (Monomer) FGF->FGFR2_mono Binding HSPG HSPG HSPG->FGFR2_mono Stabilization FGFR2_dimer FGFR2 (Dimer) FGFR2_mono->FGFR2_dimer Dimerization FRS2a FRS2α FGFR2_dimer->FRS2a Phosphorylation pFRS2a p-FRS2α FRS2a->pFRS2a GRB2_SOS GRB2/SOS pFRS2a->GRB2_SOS PI3K PI3K pFRS2a->PI3K RAS RAS GRB2_SOS->RAS MAPK_Pathway MAPK Pathway (ERK) RAS->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Alofanib_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FGFR2 FGFR2 This compound->FGFR2 Allosteric Binding FRS2a FRS2α FGFR2->FRS2a Phosphorylation (Inhibited) pFRS2a p-FRS2α Downstream_Signaling Downstream Signaling Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pFRS2α) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

Methodological & Application

Application Notes and Protocols for Alofanib Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Alofanib, a selective allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), in preclinical in vivo studies. The included information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and pharmacokinetics of this compound in various animal models.

Overview of this compound Administration Routes

This compound has been successfully administered in preclinical animal models through both intravenous (IV) and oral (PO) routes. The choice of administration route depends on the specific experimental goals, such as investigating bioavailability, mimicking clinical administration, or achieving rapid and complete systemic exposure.

  • Intravenous (IV) Administration: This route ensures 100% bioavailability and provides a rapid onset of action, making it suitable for pharmacokinetic studies and for assessing the maximum potential efficacy of the compound.

  • Oral (PO) Administration: Oral gavage is a common method for preclinical studies to evaluate the oral bioavailability and efficacy of a compound intended for oral clinical use. Studies have shown that oral administration of this compound is well-tolerated and demonstrates potent antitumor activity.[1]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound following intravenous and oral administration in preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Male BALB/c Mice

ParameterIntravenous (30 mg/kg)Oral Gavage (30 mg/kg)
Cmax (ng/mL) 57,73943.6
Tmax (h) -1-2
t1/2 (h) 0.93Not Calculated
AUC (h*ng/mL) 5,803Not Available
Clearance (mL/min/kg) 86.7Not Calculated
Volume of Distribution (L/kg) 6.9Not Calculated
Bioavailability (F, %) -Not Calculated

Data sourced from a preclinical pharmacokinetic evaluation of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (h*ng/mL)Bioavailability (F, %)
Intravenous 2279,323-0.4414,234-
Oral (Capsule) 2222.02.0Not Calculated68.00.36
Oral (Capsule) 11082.32.5Not CalculatedNot Available0.18
Oral (Capsule) 220110.01.0Not CalculatedNot Available0.18

Data sourced from a preclinical pharmacokinetic evaluation of this compound.

Experimental Protocols

The following are detailed protocols for the administration of this compound. It is crucial to adhere to institutional guidelines for animal care and use (IACUC) for all procedures.

Intravenous (IV) Injection Protocol

This protocol is designed for the administration of this compound via tail vein injection in mice.

Materials:

  • This compound

  • Vehicle solution (e.g., a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol 400; or as determined by solubility studies)

  • Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure complete dissolution. The final formulation should be sterile-filtered.

  • Animal Preparation:

    • Weigh the animal to determine the correct injection volume.

    • Place the mouse in a suitable restrainer to secure the animal and expose the tail.

    • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.

  • Injection:

    • Swab the tail with an appropriate antiseptic.

    • Using a new sterile syringe and needle, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the this compound solution. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.

    • Observe for any signs of extravasation (leakage of the solution outside the vein). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.

  • Post-Injection Monitoring:

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Oral Gavage (PO) Protocol

This protocol describes the administration of this compound directly into the stomach of a mouse using a gavage needle.

Materials:

  • This compound

  • Vehicle solution (e.g., corn oil, methylcellulose solution)

  • Sterile oral gavage needles (e.g., 18-20 gauge, flexible or rigid with a ball tip)

  • Sterile syringes (1 mL)

Procedure:

  • Preparation of this compound Suspension/Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Handling and Gavage:

    • Weigh the animal to calculate the administration volume.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

    • Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is in the correct position, slowly administer the this compound formulation. The recommended maximum oral gavage volume for mice is typically 10 mL/kg.

  • Post-Gavage Monitoring:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

In Vivo Efficacy Study Workflow

A typical workflow for an in vivo efficacy study of this compound using a xenograft model is outlined below. This example uses the SKOV3 ovarian cancer cell line, which is known to express FGFR2.

dot

in_vivo_workflow cluster_setup Phase 1: Study Setup cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment cluster_endpoints Phase 4: Endpoint Analysis cell_culture SKOV3 Cell Culture cell_harvest Cell Harvest & Viability Count cell_culture->cell_harvest animal_acclimation Animal Acclimation (e.g., Athymic Nude Mice) implantation Subcutaneous Implantation (e.g., 1x10^6 cells in Matrigel) animal_acclimation->implantation cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups (e.g., Vehicle, this compound IV, this compound PO) tumor_growth->randomization treatment_admin Treatment Administration (Daily or as per schedule) randomization->treatment_admin tumor_measurement Tumor Volume & Body Weight Measurement treatment_admin->tumor_measurement Repeatedly endpoint Study Endpoint (e.g., Tumor size limit reached) tumor_measurement->endpoint tissue_collection Tissue Collection & Analysis (Tumor, Blood, etc.) endpoint->tissue_collection FGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds This compound This compound This compound->FGFR2 Inhibits FRS2 FRS2 FGFR2->FRS2 Activates PLCg PLCγ FGFR2->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects PKC PKC PLCg->PKC PKC->Cell_Effects

References

Application Notes and Protocols for Alofanib Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] It exerts its anticancer effects by binding to the extracellular domain of FGFR2, thereby inhibiting the phosphorylation of downstream signaling proteins like FRS2α and subsequently disrupting key cellular processes such as proliferation and survival.[1][2] Preclinical studies have demonstrated the potent antitumor activity of this compound in cancer models characterized by FGFR2 amplification or overexpression.[3][4] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound treatment.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the extracellular domain of the FGFR2 receptor distinct from the FGF ligand binding site.[1] This binding event induces a conformational change in the receptor that prevents the FGF-induced phosphorylation of FRS2α, a key docking protein in the FGFR signaling cascade.[1][2] The inhibition of FRS2α phosphorylation effectively blocks the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Alofanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2 FGFR2 Extracellular Domain Transmembrane Domain Intracellular Domain FGF->FGFR2:extracellular Binds This compound This compound This compound->FGFR2:extracellular Allosterically Binds & Inhibits FRS2a FRS2a FGFR2:intracellular->FRS2a Phosphorylates P P Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) FRS2a->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Figure 1: this compound's Mechanism of Action on the FGFR2 Signaling Pathway.

Cell Lines Sensitive to this compound Treatment

Several cancer cell lines have been identified as sensitive to this compound, particularly those with FGFR2 gene amplification or overexpression.

Cell LineCancer TypeKey Genetic FeatureIC50/GI50Reference
KATO IIIGastric CancerFGFR2 AmplificationIC50 <10 nM (FRS2α phosphorylation)[1][5]
SKOV3Ovarian CancerFGFR2 ExpressionGI50 = 0.37 µM[6]
HS578TTriple-Negative Breast CancerFGFR2 ExpressionGI50 = 0.21 µM[2]
Mel KorMelanomaFGFR2 NegativeGI50 > 10 µM (Resistant)[2]
UnnamedOvarian CancerFGFR2 Expression16-370 nM (Range)[3]
UnnamedTriple-Negative Breast CancerFGFR2 Expression16-370 nM (Range)[3]

Note: The specific names and individual GI50 values for all cell lines in the panel with a GI50 range of 16-370 nM were not fully available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., KATO III, SKOV3) Alofanib_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Alofanib_Treatment Viability_Assay 3a. Cell Viability Assay (CellTiter-Glo®) Alofanib_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Western Blot for Cleaved Caspase-3/PARP) Alofanib_Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis (IC50/GI50 determination, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: General Experimental Workflow for Assessing this compound Sensitivity.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines like SKOV3.

Materials:

  • This compound (RPT835)

  • SKOV3 cells (or other sensitive cell line)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count SKOV3 cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-walled plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration and determine the GI50 value using non-linear regression analysis.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the induction of apoptosis in SKOV3 cells treated with this compound by analyzing the cleavage of Caspase-3 and PARP.

Materials:

  • This compound (RPT835)

  • SKOV3 cells

  • Complete growth medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP, and a loading control (e.g., Rabbit anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed SKOV3 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3 and anti-cleaved PARP, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: FRS2α Phosphorylation Assay

This protocol is for assessing the inhibitory effect of this compound on FGF2-induced FRS2α phosphorylation in KATO III cells.

Materials:

  • This compound (RPT835)

  • KATO III cells

  • Serum-free RPMI-1640 medium

  • Recombinant human FGF2

  • 6-well plates

  • Western blot materials (as in Protocol 2)

  • Primary antibodies: Rabbit anti-phospho-FRS2α (Tyr196), Rabbit anti-FRS2α

Procedure:

  • Cell Starvation and Treatment:

    • Seed KATO III cells in 6-well plates.

    • Once confluent, starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • FGF2 Stimulation:

    • Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.

  • Cell Lysis and Western Blot:

    • Immediately lyse the cells and perform western blotting as described in Protocol 2.

  • Immunoblotting:

    • Probe the membrane with anti-phospho-FRS2α antibody.

    • Strip and re-probe the membrane with an antibody against total FRS2α to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phosphorylated FRS2α to total FRS2α.

    • Plot the inhibition of FRS2α phosphorylation against this compound concentration to determine the IC50 value.

Conclusion

This compound is a promising therapeutic agent for cancers driven by aberrant FGFR2 signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the sensitivity of various cancer cell lines to this compound and to further elucidate its mechanism of action. Careful execution of these experiments will contribute to a better understanding of this compound's therapeutic potential and aid in the development of targeted cancer therapies.

References

Application Notes and Protocols for Assessing Apoptosis Following Alofanib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] It binds to the extracellular domain of FGFR2, inducing a conformational change that prevents the receptor's activation and downstream signaling.[1] Dysregulation of the FGFR2 signaling pathway is implicated in the pathogenesis of various cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting FGFR2, this compound effectively blocks these pro-tumorigenic signals, leading to cell growth inhibition and induction of apoptosis.[1] These application notes provide a comprehensive protocol for assessing apoptosis in cancer cells following treatment with this compound.

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism of action involves the allosteric inhibition of FGFR2. This binding event prevents the phosphorylation of FRS2α, a key downstream signaling molecule.[1] The inhibition of the FGFR2 pathway disrupts critical cell survival signals, primarily through the Ras-MAPK and PI3K-Akt pathways, ultimately leading to the activation of the apoptotic cascade. This is often characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1]

FGFR2 Signaling Pathway Leading to Apoptosis

FGFR2_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2 FGFR2 FGF->FGFR2 This compound This compound This compound->FGFR2 FRS2a FRS2α FGFR2->FRS2a P p_FRS2a p-FRS2α Grb2/Sos Grb2/Sos p_FRS2a->Grb2/Sos PI3K PI3K p_FRS2a->PI3K Ras Ras Grb2/Sos->Ras Akt Akt PI3K->Akt P Raf Raf Ras->Raf p_Akt p-Akt MEK MEK Raf->MEK Bad Bad p_Akt->Bad Inhibits ERK ERK MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits p_Bad p-Bad Bax/Bak Bax/Bak Bcl2->Bax/Bak Inhibits Cytochrome_c Cytochrome c Bax/Bak->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound inhibits FGFR2, blocking downstream survival pathways and promoting apoptosis.

Quantitative Data Summary

The following tables present example data demonstrating the expected outcomes of apoptosis assays after treating FGFR2-expressing cancer cells (e.g., SKOV3 ovarian cancer cells) with this compound.

Table 1: Percentage of Apoptotic Cells by Annexin V/PI Staining

This compound Conc. (µM)Treatment Time (h)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Vehicle)482.5 ± 0.81.2 ± 0.43.7 ± 1.2
0.1488.9 ± 1.53.4 ± 0.912.3 ± 2.4
0.54825.6 ± 3.110.2 ± 1.835.8 ± 4.9
1.04842.1 ± 4.518.7 ± 2.560.8 ± 7.0

Table 2: Caspase-3/7 Activity

This compound Conc. (µM)Treatment Time (h)Caspase-3/7 Activity (Fold Change vs. Vehicle)
0 (Vehicle)241.0 ± 0.1
0.1242.8 ± 0.4
0.5246.5 ± 0.9
1.02412.3 ± 1.8

Table 3: Quantification of Apoptosis-Related Proteins by Western Blot

This compound Conc. (µM)Treatment Time (h)Cleaved PARP / Total PARP (Ratio)Cleaved Caspase-3 / Total Caspase-3 (Ratio)
0 (Vehicle)480.05 ± 0.020.08 ± 0.03
0.1480.28 ± 0.060.35 ± 0.08
0.5480.65 ± 0.110.72 ± 0.14
1.0480.89 ± 0.150.91 ± 0.16

Note: The data presented in these tables are illustrative examples based on expected experimental outcomes and do not represent actual experimental results.

Experimental Protocols

Workflow for Apoptosis Assessment

Apoptosis_Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture (FGFR2-expressing) treatment Treat with this compound (Varying Concentrations and Time Points) start->treatment harvest Harvest Cells (Adherent and Suspension) treatment->harvest annexin_v Annexin V/PI Staining (Flow Cytometry) harvest->annexin_v tunel TUNEL Assay (Microscopy/Flow Cytometry) harvest->tunel caspase Caspase Activity Assay (Fluorometric/Colorimetric) harvest->caspase western Western Blot (Apoptosis Markers) harvest->western analysis Data Analysis and Quantification annexin_v->analysis tunel->analysis caspase->analysis western->analysis conclusion Conclusion: Assess Apoptotic Efficacy of this compound analysis->conclusion

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Annexin V/PI Staining for Apoptosis Detection

This protocol is for the detection of early and late-stage apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture FGFR2-expressing cancer cells to the desired confluency.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[3]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[5]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.25% Triton X-100 in PBS (Permeabilization Reagent)[7]

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Fixation and Permeabilization:

    • Culture and treat cells on coverslips or in a 96-well plate.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[7]

    • Wash again with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.[7]

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Prepare the TdT reaction cocktail according to the kit manufacturer's instructions.

    • Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[7]

    • For a positive control, treat fixed and permeabilized cells with DNase I to induce DNA strand breaks before the TUNEL reaction.

  • Detection and Analysis:

    • Stop the reaction and wash the cells.

    • If using a fluorescent-based kit, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

    • Image the cells using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence.

    • Alternatively, cells can be prepared for flow cytometry analysis.

Caspase Activity Assay

This protocol measures the activity of executioner caspases, such as caspase-3 and -7.

Materials:

  • Caspase-3/7 Activity Assay Kit (Fluorometric or Colorimetric)

  • Cell Lysis Buffer

  • 96-well plate (black for fluorescence, clear for colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Lysis:

    • Culture and treat cells in a multi-well plate.

    • After treatment, lyse the cells using the provided cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge the lysate to pellet cell debris.

  • Caspase Activity Measurement:

    • Transfer the supernatant (cell lysate) to a 96-well plate.

    • Prepare the caspase substrate reaction mix according to the kit's protocol. This typically involves a caspase-3/7 substrate (e.g., DEVD-pNA or DEVD-AMC) and a reaction buffer.

    • Add the reaction mix to each well containing the cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Analysis:

    • Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates).

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Western Blotting for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Culture and treat cells as previously described.

    • Lyse the cells in RIPA buffer on ice.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control. Calculate the ratio of cleaved to total protein for markers like PARP and caspase-3.

References

Application Notes and Protocols: Immunohistochemistry for FGFR2 Expression in Alofanib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). It binds to the extracellular domain of FGFR2, inducing conformational changes that inhibit receptor activity.[1][2] Dysregulation of the FGFR2 signaling pathway is implicated in the pathogenesis of various malignancies, making it a promising therapeutic target.[3][4] this compound has shown potent anti-tumor activity in preclinical models and has been evaluated in clinical trials, particularly for gastric and ovarian cancers.[5][6]

Immunohistochemistry (IHC) is a critical tool for assessing FGFR2 expression in tumor tissues, aiding in patient selection and the evaluation of treatment response. These application notes provide a summary of quantitative data from this compound studies and detailed protocols for FGFR2 and Ki-67 immunohistochemistry.

Quantitative Data from this compound Studies

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, demonstrating its inhibitory effects on cancer cells and tumors.

Table 1: In Vitro Efficacy of this compound
Cancer TypeCell LineParameterValueReference
Gastric CancerKATO IIIIC50 (FRS2α phosphorylation)<10 nM
Ovarian CancerSKOV3GI50 (Cell Growth Inhibition)0.37 µmol/L
Various CancersPanel of 4 cell linesGI50 (FGF-mediated proliferation)16-370 nmol/l
Endothelial CellsHuman and MouseGI50 (Proliferation and Migration)11-58 nmol/l
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
Treatment GroupParameterResultP-valueReference
This compound + Chemotherapy vs. VehicleTumor Growth Inhibition80%< 0.001[6]
This compound + Chemotherapy vs. Chemotherapy aloneTumor Growth Inhibition53%< 0.001[6]
This compound TreatmentReduction in Microvessel Density49%< 0.0001[6]
This compound TreatmentReduction in Ki-67 Positive Cells42%< 0.05[6]
Table 3: Clinical Efficacy of this compound in Metastatic Gastric Cancer (NCT04071184)
ParameterValueReference
Objective Response Rate (ORR)9.5%[7]
Disease Control Rate (DCR)71.4%[7]
Median Progression-Free Survival (PFS)3.63 months[5]
Median Overall Survival (OS)7.0 months[5]

Signaling Pathway and Experimental Workflow

FGFR2 Signaling Pathway Inhibition by this compound

FGFR2_Alofanib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds FGFR2_dimer FGFR2 Dimerization & Autophosphorylation FGFR2->FGFR2_dimer Ligand Binding Induces This compound This compound This compound->FGFR2 Allosteric Inhibition FRS2 FRS2 FGFR2_dimer->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: FGFR2 signaling pathway and allosteric inhibition by this compound.

Immunohistochemistry Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Blocking of Endogenous Peroxidase antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-specific Binding blocking_peroxidase->blocking_nonspecific primary_antibody Primary Antibody Incubation (e.g., anti-FGFR2) blocking_nonspecific->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Detection (e.g., DAB) secondary_antibody->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining dehydration_mounting Dehydration & Mounting counterstaining->dehydration_mounting analysis Microscopic Analysis & Scoring dehydration_mounting->analysis

Caption: General workflow for immunohistochemical staining.

Experimental Protocols

Protocol 1: Immunohistochemistry for FGFR2 in Gastric Cancer Tissue

This protocol is based on the use of the rabbit monoclonal antibody [EPR24075-418], which has been utilized in studies of gastric cancer.[8][9][10]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissue sections (4-5 µm)

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA in PBS or commercial blocking solution)

  • Primary Antibody: Rabbit monoclonal anti-FGFR2 [EPR24075-418] (Abcam, ab289968)

  • Polymer-based HRP-conjugated secondary antibody (anti-rabbit)

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).

    • Rinse in deionized water for 2 minutes.

  • Antigen Retrieval:

    • Pre-heat the Antigen Retrieval Solution to 95-100°C in a water bath or steamer.

    • Immerse slides in the pre-heated solution and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Blocking of Endogenous Peroxidase:

    • Incubate sections with 3% Hydrogen Peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking of Non-specific Binding:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-FGFR2 antibody [EPR24075-418] to the recommended concentration (e.g., 1:100) in antibody diluent.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Detection:

    • Rinse slides with wash buffer.

    • Incubate with the DAB substrate-chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

FGFR2 Staining Interpretation and Scoring:

FGFR2 expression is typically evaluated based on the intensity and percentage of stained tumor cells.[11][12] A common scoring system involves:

  • Intensity Score: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).

  • Percentage of Positive Cells: The percentage of tumor cells showing membranous and/or cytoplasmic staining.

  • H-Score: Calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)], resulting in a score from 0 to 300.

Protocol 2: Immunohistochemistry for Ki-67 in Ovarian Cancer Xenograft Tissue

This protocol provides a method for assessing cell proliferation in mouse xenograft tissues treated with agents like this compound.[6]

Materials:

  • FFPE ovarian cancer xenograft tissue sections (4-5 µm)

  • Deparaffinization and rehydration reagents (as in Protocol 1)

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 2.5% Normal Horse Serum)

  • Primary Antibody: Rabbit anti-Ki-67 antibody

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same steps as in Protocol 1.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using Citrate Buffer (pH 6.0) for 20-30 minutes.[13]

    • Allow slides to cool.

  • Blocking:

    • Block endogenous peroxidase with 3% H2O2 for 10 minutes.[14]

    • Block non-specific binding with 2.5% Normal Horse Serum for 30 minutes.[13]

  • Primary Antibody Incubation:

    • Incubate sections with a diluted anti-Ki-67 antibody overnight at 4°C.[13]

  • Secondary Antibody and Detection:

    • Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[13]

    • Develop the signal with a DAB substrate.[13]

  • Counterstaining, Dehydration, and Mounting: Follow the same steps as in Protocol 1.

Ki-67 Staining Interpretation:

  • The Ki-67 labeling index is determined by counting the percentage of tumor cells with positive nuclear staining in representative high-power fields.

  • A higher Ki-67 index indicates a greater proliferative activity of the tumor cells.

References

Application Notes and Protocols for Establishing an Alofanib-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for establishing and characterizing an Alofanib-resistant cancer cell line. This compound is a selective allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in various cancers.[1][2][3] The emergence of drug resistance is a significant challenge in targeted cancer therapy. This document outlines a stepwise methodology for inducing this compound resistance in a sensitive cancer cell line through continuous exposure to escalating drug concentrations. Furthermore, it describes essential experiments for characterizing the resistant phenotype, including the determination of the half-maximal inhibitory concentration (IC50), and analysis of key signaling pathways. The provided protocols and diagrams are intended to serve as a valuable resource for researchers investigating mechanisms of resistance to this compound and other FGFR2 inhibitors.

Introduction

This compound is a novel small-molecule inhibitor that allosterically targets the extracellular domain of FGFR2, leading to the inhibition of downstream signaling pathways and subsequent suppression of tumor growth and angiogenesis.[1][2][3][4] Despite the promise of targeted therapies like this compound, acquired resistance frequently limits their long-term efficacy. Understanding the mechanisms underlying this resistance is paramount for the development of next-generation inhibitors and effective combination therapies.

The generation of drug-resistant cell lines in vitro is a fundamental approach to studying resistance mechanisms.[5][6] This typically involves the long-term culture of cancer cells in the presence of a targeted drug, selecting for a population of cells that can survive and proliferate at high concentrations of the drug.[5][6][7] These resistant cell lines are invaluable tools for identifying genetic and non-genetic alterations that drive resistance, such as secondary mutations in the drug target or the activation of bypass signaling pathways.[1][8][9]

This document provides a comprehensive guide for generating an this compound-resistant cell line and suggests key experiments for its characterization.

Data Presentation

Table 1: Representative IC50 and GI50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineDrugIC50 / GI50 (Parental)IC50 / GI50 (Resistant)Fold ResistanceReference
KATO III (Gastric Cancer)This compound<10 nM (IC50)Not ReportedNot Reported[1]
SKOV3 (Ovarian Cancer)This compound0.37 µM (GI50)Not ReportedNot Reported[10]
Various Cancer Cell LinesThis compound16-370 nM (GI50)Not ReportedNot Reported[4]
SiHa (Cervical Cancer)PD173074 (FGFR inhibitor)2.069 µM (IC50)11.25 µM (IC50)~5.5-fold[11]

Note: Data for a specific this compound-resistant cell line is not yet published. The SiHa cell line resistant to another FGFR inhibitor is included as a representative example of expected fold resistance.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes the generation of an this compound-resistant cell line using a dose-escalation method.

Materials:

  • FGFR2-dependent cancer cell line (e.g., KATO III, SNU-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (RPT835)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Determine cell viability using a suitable assay (e.g., MTS, MTT).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells cultured without the drug. This may take several weeks.[5]

  • Stepwise Increase in this compound Concentration:

    • Once the cells have adapted to the initial concentration, increase the this compound concentration by 1.5 to 2-fold.[5]

    • Monitor the cells closely for signs of toxicity and proliferation. Initially, a significant number of cells may die.

    • Continue to culture the surviving cells, allowing them to repopulate the flask.

    • Repeat this stepwise increase in drug concentration. The duration at each concentration will vary depending on the cell line's ability to adapt.[5][8]

  • Cryopreservation of Intermediate Cell Stocks:

    • At each stage of increased drug concentration, it is crucial to cryopreserve a portion of the cells. This provides a backup in case of cell death at a higher concentration.[5]

  • Establishment of the Final Resistant Cell Line:

    • Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.[6]

    • Once a stable, proliferating cell line is established at this high concentration, it can be considered an this compound-resistant cell line.

    • Maintain the resistant cell line in a medium containing the high concentration of this compound to preserve the resistant phenotype.

Protocol 2: Characterization of the this compound-Resistant Cell Line

1. Determination of IC50 and Fold Resistance:

  • Perform a cell viability assay as described in Protocol 1, Step 1, on both the parental and the established this compound-resistant cell lines.

  • Calculate the IC50 value for both cell lines.

  • The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A fold-change of greater than 5-10 is typically considered significant.[6][11]

2. Western Blot Analysis of Signaling Pathways:

  • Objective: To investigate alterations in the FGFR2 signaling pathway and potential bypass mechanisms.

  • Procedure:

    • Culture both parental and resistant cells to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Treat the cells with and without FGF2 ligand and/or this compound for a specified time (e.g., 15-30 minutes).

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins, including:

      • p-FGFR2, Total FGFR2

      • p-FRS2, Total FRS2

      • p-ERK1/2, Total ERK1/2

      • p-AKT, Total AKT

      • p-STAT3, Total STAT3

      • β-actin or GAPDH as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

3. Gene Sequencing:

  • Objective: To identify potential secondary mutations in the FGFR2 gene that may confer resistance.

  • Procedure:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the coding region of the FGFR2 gene using PCR.

    • Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).

    • Compare the sequences to identify any mutations in the resistant cell line that are not present in the parental line. Focus on known resistance-conferring mutations such as those at the N550 and V565 residues.[5][8]

Mandatory Visualizations

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds This compound This compound This compound->FGFR2 Allosterically Inhibits FRS2 FRS2 FGFR2->FRS2 Phosphorylates PLCg PLCγ FGFR2->PLCg STAT STAT FGFR2->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: FGFR2 Signaling Pathway and the Action of this compound.

Experimental_Workflow start Start with Parental FGFR2-dependent Cell Line ic50 Determine Initial IC50 of this compound start->ic50 induce Culture in IC10-IC20 of this compound ic50->induce escalate Stepwise Increase in This compound Concentration induce->escalate escalate->escalate Adaptation & Re-escalation cryo Cryopreserve Cells at Each Step escalate->cryo resistant Establish this compound-Resistant Cell Line (IC50 > 10x Parental) escalate->resistant Resistance Achieved characterize Characterize Resistant Phenotype resistant->characterize ic50_2 Determine Resistant IC50 and Fold Resistance characterize->ic50_2 western Western Blot for Signaling Pathways characterize->western seq Sequence FGFR2 Gene characterize->seq

Caption: Workflow for Generating and Characterizing an this compound-Resistant Cell Line.

Resistance_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_resistance Mechanisms of Resistance FGFR2 FGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR2->PI3K_AKT_mTOR EGFR EGFR EGFR->RAS_RAF_MEK_ERK Activates EGFR->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation FGFR2_mutation Secondary FGFR2 Mutation (e.g., N550K, V565I) FGFR2_mutation->FGFR2 Prevents this compound Inhibition Bypass Bypass Pathway Activation Bypass->EGFR This compound This compound This compound->FGFR2

Caption: Key Mechanisms of Resistance to FGFR2 Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Alofanib Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the toxicity of Alofanib in animal studies. The information is intended for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Unlike traditional tyrosine kinase inhibitors that compete with ATP at the intracellular kinase domain, this compound binds to the extracellular domain of FGFR2.[4][5] This allosteric binding induces a conformational change in the receptor, inhibiting FGF2-induced signal transduction pathways.[1][2] This mechanism blocks downstream signaling cascades like the MAPK, AKT1, and RAS pathways, which are crucial for cell proliferation, migration, and survival in FGFR2-dependent tumors.[6] this compound has demonstrated potent anti-tumor and anti-angiogenic activities in various preclinical cancer models.[4][7][8]

Q2: What are the reported toxicities of this compound in preclinical animal studies?

Detailed public data on the preclinical toxicology of this compound is limited. However, published studies have consistently reported that this compound is generally "well-tolerated" in animal models, particularly in mice.[8][9] One study noted a lack of treatment-related death and significant body weight loss in mice receiving the drug.[6] Another preclinical study mentioned that no severe organ or function test changes were observed.[10] In a study using a xenograft model of ovarian cancer, acceptable toxicity was defined as a mean body weight loss of less than 20% and no more than one treatment-related death per ten animals.[4]

Q3: What toxicities have been observed in human clinical trials with this compound that might be relevant to animal studies?

A first-in-human Phase 1b study of intravenous this compound in patients with advanced gastric cancer provides valuable insight into its potential toxicity profile.[5][11] Researchers should be vigilant for similar adverse events in animal models. The most frequently reported treatment-related adverse events (TRAEs) included:

  • Reactions immediately following intravenous injection (e.g., facial flushing, dizziness, weakness)

  • Diarrhea

  • Thrombocytopenia

  • Arthralgia (joint pain)

  • Headache[5][11][12]

Grade 3 or higher TRAEs observed in the clinical trial were:

  • Elevated ALT/AST (liver enzymes)

  • Neutropenia

  • Diarrhea

  • Headache

  • Increased serum amylase[5]

Additionally, Grade 1 hyperphosphatemia was noted in a small percentage of patients, which is a known class effect of FGFR inhibitors.[5]

Q4: What are the general class-specific toxicities associated with FGFR inhibitors?

As an FGFR2 inhibitor, this compound may induce toxicities common to this class of drugs. Monitoring for these "on-target" effects is crucial in animal studies. These include:

  • Hyperphosphatemia: Inhibition of FGFR1, which is involved in phosphate homeostasis, can lead to elevated serum phosphate levels.

  • Ocular Toxicities: Dry eyes and more serious conditions like central serous retinopathy have been reported with other FGFR inhibitors.

  • Dermatologic Toxicities: Stomatitis (inflammation of the mouth), alopecia (hair loss), and nail changes are common.

  • Gastrointestinal Toxicities: Diarrhea is a frequent side effect.

Troubleshooting Guide for Potential this compound Toxicities in Animal Studies

This guide provides potential mitigation strategies for adverse events that may be encountered during in vivo experiments with this compound. These recommendations are based on general practices for managing toxicities of tyrosine kinase inhibitors in animal research and inferences from this compound's clinical toxicity profile.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Weight Loss (>15%) or Reduced Food/Water Intake Gastrointestinal toxicity, stomatitis, general malaise.- Provide supportive care with nutritional supplements (e.g., high-calorie gel) and hydration (e.g., subcutaneous fluids).- Consider dose reduction or a "drug holiday" (e.g., 5 days on, 2 days off) to allow for recovery.[5]- For stomatitis, provide soft food.
Diarrhea On-target effect on gastrointestinal tract.- Administer anti-diarrheal agents as per veterinary guidance.- Ensure adequate hydration with subcutaneous or intraperitoneal fluids.- Temporarily interrupt dosing until resolution, then restart at a lower dose.
Lethargy, Hunched Posture, Rough Coat General drug toxicity, dehydration, or pain.- Perform regular clinical scoring of animal well-being.- Provide supportive care (hydration, nutrition, clean and comfortable housing).- Consider dose reduction or discontinuation if symptoms are severe or persistent.
Injection Site Reactions (for IV administration) Local irritation or hypersensitivity.- Slow the rate of infusion.- Ensure proper catheter placement and patency.- Dilute the drug in a larger volume of a suitable vehicle if possible.- Monitor for signs of anaphylaxis.
Abnormal Blood Work (anticipated based on clinical data)
Elevated ALT/ASTPotential hepatotoxicity.- Monitor liver enzymes at baseline and regularly during the study.- Consider dose reduction if elevations are significant and progressive.
Neutropenia/ThrombocytopeniaPotential myelosuppression.- Perform complete blood counts (CBCs) at baseline and at regular intervals.- A dose interruption may be necessary to allow for hematopoietic recovery.
HyperphosphatemiaOn-target FGFR inhibition.- Monitor serum phosphate levels.- In a clinical setting, low-phosphate diets and phosphate binders are used. This may be adaptable for animal studies.

Data Summary and Experimental Protocols

Summary of Human Clinical Trial Adverse Events

The following table summarizes the treatment-related adverse events (TRAEs) from the Phase 1b clinical study of this compound in patients with metastatic gastric cancer. This data can help researchers anticipate potential toxicities in animal models.

Dose Level (mg/m²)Any Grade TRAE (%)Grade 3-4 TRAE (%)Disease Control Rate (%)
5050.050.066.7
10066.7066.7
16510033.366.7
2501000100
35057.128.657.1

Source: Adapted from final results of the Phase 1b clinical trial (NCT04071184).[11]

Key Experimental Protocol: In Vivo Antitumor Efficacy Study

The following is a representative protocol for assessing the efficacy and tolerability of this compound in a xenograft mouse model, based on published preclinical studies.

1. Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Subcutaneous implantation of a human tumor cell line with known FGFR2 expression (e.g., SKOV3 for ovarian cancer, KATO III for gastric cancer).[7]

2. Tumor Growth and Randomization:

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize animals into treatment and control groups.

3. Dosing and Administration:

  • Treatment Group: this compound administered intravenously or orally. A reported effective intravenous regimen was a total maximum dose of 350 mg/kg per week.[7]

  • Control Group: Vehicle control (the same solvent used to dissolve this compound).

  • Chemotherapy Combination (Optional): A group receiving standard-of-care chemotherapy (e.g., paclitaxel + carboplatin) with or without this compound.[7]

4. Monitoring:

  • Tumor Volume: Measure with digital calipers every 2-3 days.

  • Body Weight: Record every 2-3 days as a general indicator of toxicity.

  • Clinical Observations: Daily monitoring for signs of distress, lethargy, or other adverse effects.

  • Toxicity Threshold: Pre-define endpoints such as >20% body weight loss or tumor volume exceeding a certain size, at which point animals are euthanized.

5. Endpoint Analysis:

  • At the end of the study, collect tumors for analysis of biomarkers (e.g., Ki-67 for proliferation, CD31 for angiogenesis) and histopathology to observe for tumor necrosis and cell degeneration.[7]

Visualizations

Signaling Pathway of this compound Inhibition

Alofanib_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds & Activates This compound This compound This compound->FGFR2 Allosteric Binding (Inhibits) FRS2a FRS2α FGFR2->FRS2a Phosphorylates GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K FRS2a->Block RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Block->GRB2_SOS Block->PI3K

Caption: Mechanism of this compound as an allosteric FGFR2 inhibitor.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_decision Toxicity Management cluster_endpoint Endpoint Start Start of Study: Animal Acclimatization Baseline Baseline Measurements: - Body Weight - Blood Sample (CBC, Chem) - Tumor Implantation Start->Baseline Dosing Initiate this compound Dosing (e.g., IV or Oral) Baseline->Dosing Monitoring Daily/Bi-daily Monitoring: - Clinical Signs - Body Weight - Tumor Volume Dosing->Monitoring Toxicity_Check Adverse Event Observed? Monitoring->Toxicity_Check Endpoint Study Endpoint Reached Monitoring->Endpoint Toxicity_Check->Monitoring No Mitigation Implement Mitigation: - Supportive Care - Dose Reduction - Drug Holiday Toxicity_Check->Mitigation Yes Mitigation->Monitoring Necropsy Necropsy & Tissue Collection: - Histopathology - Biomarker Analysis Endpoint->Necropsy Data_Analysis Data Analysis Necropsy->Data_Analysis Dose_Adjustment_Logic Observe Observe Animal for Signs of Toxicity Assess Assess Severity (e.g., Weight Loss %, Grade) Observe->Assess Mild Mild Toxicity (<10% weight loss, transient) Assess->Mild Mild Moderate Moderate Toxicity (10-15% weight loss, persistent) Assess->Moderate Moderate Severe Severe Toxicity (>15% weight loss, distress) Assess->Severe Severe ContinueDose Continue Dosing + Supportive Care Mild->ContinueDose ReduceDose Reduce Dose or Initiate Drug Holiday Moderate->ReduceDose StopDose Stop Dosing + Euthanasia if necessary Severe->StopDose

References

Technical Support Center: Alofanib Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to alofanib in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Unlike ATP-competitive inhibitors that bind to the intracellular kinase domain, this compound binds to the extracellular domain of FGFR2.[3][4] This allosteric binding induces a conformational change in the receptor, inhibiting FGF2-induced phosphorylation of downstream signaling molecules like FRS2α.[2][5][6][7] this compound has shown potent anti-proliferative and anti-angiogenic activity in preclinical models of various cancers, including gastric, ovarian, and breast cancer.[1][6][7][8]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While specific research on this compound resistance is emerging, mechanisms can be broadly categorized into on-target and off-target resistance, based on extensive studies of other FGFR inhibitors.

  • On-Target Resistance (FGFR2-Dependent): This typically involves alterations in the FGFR2 gene itself. Although less is known about how these affect an allosteric inhibitor like this compound, potential mechanisms could include:

    • Secondary Mutations in the FGFR2 Kinase Domain: While this compound binds extracellularly, mutations in the kinase domain, such as at the "gatekeeper" residue (V565) or the "molecular brake" (N550), are common mechanisms of resistance to ATP-competitive FGFR inhibitors and could potentially alter the receptor's conformational state, indirectly affecting this compound's efficacy.[1][2][9][10]

    • FGFR2 Isoform Switching: Resistance to monoclonal antibodies targeting FGFR2 has been linked to the expression of different FGFR2 isoforms (IIIb vs. IIIc).[11][12][13] It is plausible that changes in isoform expression could alter the binding site or accessibility for this compound.

  • Off-Target Resistance (FGFR2-Independent): This involves the activation of alternative signaling pathways that bypass the need for FGFR2 signaling.

    • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to maintain proliferation and survival. Key bypass pathways implicated in resistance to FGFR inhibitors include:

      • PI3K/AKT/mTOR Pathway [1][2][14]

      • MAPK (RAS/RAF/MEK/ERK) Pathway [1][2]

      • EGFR Signaling Pathway [4][15]

    • Epithelial-Mesenchymal Transition (EMT): EMT has been associated with resistance to selective FGFR inhibitors in gastric cancer cell lines.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Cell Viability Assays

You observe a rightward shift in the dose-response curve and an increased IC50/GI50 value for this compound in your cancer cell line over time.

Possible Causes and Troubleshooting Steps:

Potential Cause Suggested Experimental Protocol
On-Target: Secondary FGFR2 Mutations 1. Sanger Sequencing: Sequence the kinase domain of FGFR2 to check for common gatekeeper mutations (e.g., V565F/L) or other alterations. 2. Next-Generation Sequencing (NGS): Perform targeted NGS or whole-exome sequencing on resistant clones to identify novel mutations in FGFR2.
Off-Target: Bypass Pathway Activation 1. Western Blotting: Analyze the phosphorylation status of key proteins in bypass pathways (e.g., p-AKT, p-mTOR, p-ERK, p-EGFR) in both sensitive and resistant cells, with and without this compound treatment. 2. Co-treatment with Pathway Inhibitors: Perform cell viability assays combining this compound with inhibitors of the suspected bypass pathway (e.g., a PI3K inhibitor like Alpelisib or an EGFR inhibitor like Gefitinib). A synergistic effect would suggest the involvement of that pathway.
Increased Drug Efflux 1. RT-qPCR: Quantify the mRNA expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2). 2. Efflux Pump Inhibition Assay: Treat resistant cells with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., Verapamil or PSC-833) and assess if sensitivity is restored.
Issue 2: this compound Fails to Inhibit Downstream Signaling Despite Target Engagement

You've confirmed that this compound still binds to FGFR2, but you no longer see a reduction in the phosphorylation of downstream effectors like FRS2α or ERK.

Possible Causes and Troubleshooting Steps:

Potential Cause Suggested Experimental Protocol
Feedback Activation of Other RTKs 1. Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a broad range of RTKs in resistant cells compared to sensitive parental cells. This can help identify upregulated receptors like EGFR, MET, or others.[16] 2. Co-Immunoprecipitation (Co-IP): Investigate potential heterodimerization of FGFR2 with other RTKs (e.g., EGFR, HER3) which might sustain signaling.
Downstream Mutations 1. Targeted Gene Panel Sequencing: Sequence key downstream signaling molecules in the MAPK and PI3K pathways (e.g., KRAS, BRAF, PIK3CA, PTEN) to check for activating mutations that would render the pathway independent of upstream FGFR2 signaling.[1][2]

Quantitative Data Summary

The following table summarizes IC50/GI50 values for this compound and other FGFR inhibitors in sensitive cell lines. A significant increase (e.g., >10-fold) in these values in your experimental system could indicate the development of resistance.

InhibitorTarget(s)Cell LineAssay TypeIC50 / GI50 (nM)Reference
This compound Allosteric FGFR2KATO IIIFRS2α Phosphorylation<10[2][5]
This compound Allosteric FGFR2Various Cancer CellsFRS2α Phosphorylation7 - 9[2][5][7]
This compound Allosteric FGFR2Various Cancer CellsFGF-mediated Proliferation16 - 370[2][5]
This compound Allosteric FGFR2SKOV3 (Ovarian)Cell Proliferation370[8]
Dovitinib FGFR1-3, VEGFR, etc.SNU-16 (Gastric)Cell Growth<1000 (submicromolar)[17]
Pazopanib VEGFR, PDGFR, FGFRFGFR2-amplified GCCell Survival100 - 2000[17]
Ponatinib Bcr-Abl, VEGFR, FGFRSNU-16, KATO IIIFRS2 Phosphorylation20[17]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Cell Culture: Culture the parental cancer cell line (e.g., SNU-16, KATO III, or a cell line relevant to your research) in standard growth medium.

  • Initial IC50 Determination: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.

  • Dose Escalation: Continuously expose the cells to this compound, starting at a concentration equal to the IC20.

  • Subculture: Once the cells resume a normal growth rate, subculture them and gradually increase the concentration of this compound in the medium.

  • Selection: Repeat the dose escalation process over several months.

  • Confirmation of Resistance: Periodically perform cell viability assays to compare the IC50 of the resistant population to the parental cells. A significant increase in IC50 indicates resistance.

  • Clonal Isolation: Isolate single-cell clones from the resistant population for detailed molecular characterization.

Protocol 2: Western Blot for Bypass Pathway Activation
  • Cell Lysis: Treat both parental (sensitive) and this compound-resistant cells with a vehicle control or this compound (at the parental IC50) for 2-24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-FGFR, FGFR). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Alofanib_Action_and_Resistance cluster_0 This compound Action (Sensitive Cell) cluster_1 Potential Resistance Mechanisms FGF FGF Ligand FGFR2_S FGFR2 Receptor FGF->FGFR2_S Binds This compound This compound This compound->FGFR2_S Allosteric Inhibition FRS2_S FRS2α FGFR2_S->FRS2_S Phosphorylates PI3K_AKT_S PI3K/AKT Pathway FRS2_S->PI3K_AKT_S RAS_MAPK_S RAS/MAPK Pathway FRS2_S->RAS_MAPK_S Proliferation_S Cell Proliferation & Survival PI3K_AKT_S->Proliferation_S RAS_MAPK_S->Proliferation_S FGFR2_R FGFR2 (e.g., Kinase Domain Mutation) Proliferation_R RESISTANCE: Maintained Proliferation & Survival FGFR2_R->Proliferation_R Reduced Inhibition EGFR EGFR Activation (Bypass) EGFR->Proliferation_R Bypass Signaling PI3K_mut PI3K/AKT Pathway (Downstream Mutation) PI3K_mut->Proliferation_R Bypass Signaling Alofanib_R This compound Alofanib_R->FGFR2_R

Caption: this compound action and potential resistance pathways.

Troubleshooting_Workflow Start Experiment shows reduced this compound sensitivity (Increased IC50) Check_OnTarget Investigate On-Target Mechanisms (FGFR2-Dependent) Start->Check_OnTarget Check_OffTarget Investigate Off-Target Mechanisms (FGFR2-Independent) Start->Check_OffTarget Sequence_FGFR2 Sequence FGFR2 Gene (Sanger/NGS) Check_OnTarget->Sequence_FGFR2 Western_Bypass Western Blot for p-AKT, p-ERK, p-EGFR Check_OffTarget->Western_Bypass Mutation_Found Mutation Identified? Sequence_FGFR2->Mutation_Found Mutation_Found->Check_OffTarget No Conclusion_OnTarget Conclusion: Potential On-Target Resistance Mutation_Found->Conclusion_OnTarget Yes Pathway_Active Bypass Pathway Activated? Western_Bypass->Pathway_Active CoInhibition Co-inhibition Assay (e.g., + PI3K-i / EGFR-i) Pathway_Active->CoInhibition Yes Investigate_Other Investigate Other Mechanisms (e.g., EMT, Drug Efflux) Pathway_Active->Investigate_Other No Sensitivity_Restored Sensitivity Restored? CoInhibition->Sensitivity_Restored Conclusion_OffTarget Conclusion: Potential Off-Target Resistance (Bypass Pathway) Sensitivity_Restored->Conclusion_OffTarget Yes Sensitivity_Restored->Investigate_Other No

Caption: Troubleshooting workflow for this compound resistance.

References

Troubleshooting inconsistent Western blot results with Alofanib

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alofanib Western Blot Analysis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a selective allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). Inconsistent Western blot results can be a significant hurdle in assessing the compound's efficacy. This resource is designed to help you achieve clear, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as RPT835) is a novel, small-molecule allosteric inhibitor that selectively targets the extracellular domain of FGFR2.[1] By binding to this non-active site, it prevents the receptor from binding with its ligand, fibroblast growth factor (FGF). This action inhibits the downstream signaling cascade, primarily by blocking the FGF2-induced phosphorylation of FRS2α (FGFR Substrate 2α), a key mediator protein.[2][3][4] Inhibition of this pathway ultimately affects cell proliferation, migration, and survival.[5]

Q2: Which proteins should I probe for in a Western blot to confirm this compound's activity?

A2: To validate the biological effect of this compound, you should probe for the following key proteins:

  • Primary Target Confirmation:

    • Phospho-FRS2α (p-FRS2α): This is the most direct and critical readout of this compound's inhibitory effect.[2][3] A significant decrease in the p-FRS2α signal upon this compound treatment confirms target engagement.

    • Total FRS2α: Use as a loading control to ensure that changes in the phospho-protein signal are not due to variations in the total amount of FRS2α protein.

  • Downstream Pathway Analysis:

    • Phospho-ERK1/2 (p-ERK1/2) and Total ERK1/2: The MAPK/ERK pathway is a major downstream effector of FGFR2 signaling.[5][6] A reduction in p-ERK1/2 indicates successful pathway inhibition.

    • Phospho-AKT (p-AKT) and Total AKT: The PI3K/AKT pathway is another important signaling branch activated by FGFR2.[5][6]

  • Phenotypic Outcome Markers:

    • Cleaved Caspase-3 and Cleaved PARP: In some cell lines, such as SKOV3, this compound has been shown to induce apoptosis.[5] An increase in these apoptotic markers can confirm this downstream effect.

Q3: What is the expected outcome of a successful Western blot experiment with this compound?

A3: In a well-executed experiment using an appropriate FGFR2-expressing cell line, you should observe a dose-dependent decrease in the phosphorylation of FRS2α and downstream effectors like ERK1/2 and AKT following this compound treatment. The total protein levels for each respective target should remain relatively unchanged. If apoptosis is induced, you will see an increase in cleaved caspase-3 and cleaved PARP.

Troubleshooting Inconsistent Western Blot Results

Problem 1: I am not seeing a consistent decrease in p-FRS2α signal after this compound treatment.

  • Possible Cause A: Suboptimal Drug Concentration or Incubation Time.

    • Solution: this compound's effective concentration is highly dependent on the cell line.[2] Perform a dose-response experiment with concentrations ranging from 10 nM to 1 µM to determine the optimal inhibitory concentration for your specific model. Refer to the quantitative data in Appendix B for established IC50 and GI50 values in various cell lines.[2][4][7] Also, consider optimizing the treatment duration, as peak inhibition may occur at different time points (e.g., 24, 48, or 72 hours).[8]

  • Possible Cause B: Low or No FGFR2 Expression in Your Cell Line.

    • Solution: this compound's efficacy is dependent on the presence of its target, FGFR2. Confirm that your cell line expresses FGFR2 at a sufficient level. You can verify this by performing a baseline Western blot for total FGFR2 or by checking published literature for your cell line. For example, SKOV3 ovarian cancer cells are known to express FGFR2.[5][7]

  • Possible Cause C: Issues with Sample Preparation.

    • Solution: The phosphorylation state of proteins is transient. It is critical to keep samples on ice at all times and to use lysis buffers freshly supplemented with a cocktail of phosphatase and protease inhibitors to prevent dephosphorylation and degradation.[9]

Problem 2: My blot has high background, making the bands difficult to interpret.

  • Possible Cause A: Inadequate Blocking or Washing.

    • Solution: When probing for phosphorylated proteins, avoid using non-fat milk as a blocking agent, as it contains phosphoproteins (like casein) that can be detected by phospho-specific antibodies, leading to high background.[9][10] Use a 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) solution instead.[9] Increase the duration and number of your TBST wash steps after antibody incubations to remove non-specifically bound antibodies.[11]

  • Possible Cause B: Antibody Concentration is Too High.

    • Solution: Both primary and secondary antibody concentrations that are too high can cause non-specific binding and high background.[12] Perform an antibody titration experiment to determine the optimal dilution that provides a strong signal with minimal background.

Problem 3: The signal for my target protein is weak or absent.

  • Possible Cause A: Low Protein Abundance or Insufficient Loading.

    • Solution: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg of cell lysate). If the target protein is known to have low abundance, you may need to load more protein or enrich your sample using techniques like immunoprecipitation.[13] Always perform a protein concentration assay (e.g., BCA) before loading.

  • Possible Cause B: Inefficient Protein Transfer.

    • Solution: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S immediately after transfer.[9][14] This reversible stain will show pink/red bands, confirming that proteins have transferred. Optimize transfer time and voltage based on the molecular weight of your target protein; larger proteins require longer transfer times.

  • Possible Cause C: Inactive Reagents.

    • Solution: Ensure that your primary and secondary antibodies have been stored correctly and are within their expiration date.[12] Prepare fresh detection reagents (e.g., ECL substrates) before each use, as they can lose activity over time.[13]

Problem 4: I see multiple, unexpected, or non-specific bands.

  • Possible Cause A: Protein Degradation.

    • Solution: If you see bands at a lower molecular weight than expected, your protein may be degrading. Ensure that sample preparation is done quickly, on ice, and with fresh protease inhibitors in the lysis buffer.[13]

  • Possible Cause B: Antibody Cross-Reactivity.

    • Solution: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet to ensure it has been validated for your application and species. Run appropriate controls, such as a negative control cell line that does not express the target protein, to confirm antibody specificity.[14]

  • Possible Cause C: Post-Translational Modifications (PTMs).

    • Solution: PTMs like glycosylation can cause proteins to migrate at a higher molecular weight than predicted. Consult resources like UniProt for your protein of interest to see if multiple isoforms or known PTMs could explain the unexpected bands.

Appendices

Appendix A: Key Experimental Protocols

Protocol 1: Cell Lysis for Phospho-Protein Analysis

  • After treating cells with this compound, wash the culture plates twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA lysis buffer freshly supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Add 6X Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -20°C.[9]

Protocol 2: Western Blotting for p-FRS2α

  • Gel Electrophoresis: Load 20-40 µg of protein lysate per well onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol for 30 seconds before assembling the transfer stack.[9] Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]

  • Primary Antibody Incubation: Dilute the phospho-FRS2α primary antibody in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[15]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[9]

  • Washing: Repeat the wash step (Step 5).

  • Detection: Prepare the ECL detection reagent according to the manufacturer's instructions, apply it to the membrane, and image the blot using a chemiluminescence detection system.

Appendix B: Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations for this compound across various cell lines. These values can serve as a starting point for designing dose-response experiments.

ParameterCell Line / ModelValueReference
IC50 (p-FRS2α Inhibition)FGFR2-expressing cancer cells7 - 9 nmol/L[2][4]
GI50 (Growth Inhibition)Panel of cancer cells16 - 370 nmol/L[2]
GI50 (Growth Inhibition)SKOV3 (Ovarian Cancer)0.37 µmol/L (370 nmol/L)[5][7]
GI50 (Growth Inhibition)Endothelial cells11 - 58 nmol/L[2]

Note: IC50 (Half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values can vary based on experimental conditions and assay duration.[8]

Appendix C: Signaling Pathways and Workflows

Alofanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 FRS2 FRS2 FGFR2->FRS2 Recruits pFRS2 p-FRS2α FRS2->pFRS2 Phosphorylates GRB2_SOS GRB2/SOS pFRS2->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Transcription (Proliferation, Survival) pERK->Proliferation Translocates & Activates FGF FGF Ligand FGF->FGFR2 Binds This compound This compound This compound->FGFR2 Inhibits

Caption: this compound allosterically inhibits FGFR2, blocking FRS2α phosphorylation and downstream signaling.

WB_Troubleshooting start Inconsistent/ Problematic Blot a7 Add Phosphatase/ Protease Inhibitors start->a7 d1 Is p-FRS2α inhibition seen? d2 Is background high? d1->d2 Yes a1 Check this compound Dose & Treatment Time d1->a1 No d3 Is signal weak/absent? d2->d3 No a3 Optimize Blocking (Use BSA) & Increase Washes d2->a3 Yes a5 Check Protein Load & Transfer Efficiency (Ponceau S) d3->a5 Yes end Clear, Reproducible Result d3->end No a2 Verify FGFR2 Expression in Cell Line a1->a2 a2->d1 a4 Titrate Primary & Secondary Antibodies a3->a4 a4->d2 a6 Check Reagent/Antibody Activity & Storage a5->a6 a6->d3 a7->d1

Caption: A logical workflow for troubleshooting common Western blot issues with this compound.

References

Validation & Comparative

A Preclinical Showdown: Alofanib Versus Other Selective FGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy for a variety of malignancies. Among these, agents targeting FGFR2 have garnered significant attention due to the prevalence of FGFR2 aberrations in cancers such as cholangiocarcinoma, gastric cancer, and ovarian cancer. This guide provides a comparative analysis of the preclinical data for Alofanib, a novel allosteric FGFR2 inhibitor, against other prominent FGFR2 inhibitors: Futibatinib, Pemigatinib, and Debio 1347.

Mechanism of Action: A Tale of Two Binding Sites

A key differentiator among these inhibitors is their mechanism of action. This compound is unique in its class as an allosteric inhibitor . It binds to the extracellular domain of FGFR2, inducing a conformational change that prevents the receptor from activating, even in the presence of its ligand, FGF.[1] This is in contrast to ATP-competitive inhibitors like Futibatinib, Pemigatinib, and Debio 1347, which bind to the intracellular kinase domain, directly competing with ATP to block downstream signaling.

Futibatinib is further distinguished as an irreversible covalent inhibitor , forming a permanent bond with a cysteine residue in the ATP binding pocket of FGFR1-4.[2] Pemigatinib and Debio 1347 are reversible ATP-competitive inhibitors of FGFR1-3.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2_ext FGFR2 (Extracellular Domain) FGF->FGFR2_ext Binds This compound This compound This compound->FGFR2_ext Allosteric Inhibition FGFR2_mem Transmembrane Domain FGFR2_ext->FGFR2_mem FGFR2_kin FGFR2 (Kinase Domain) FGFR2_mem->FGFR2_kin Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR2_kin->Downstream_Signaling Activates ATP ATP ATP->FGFR2_kin Binds Competitive_Inhibitors Futibatinib Pemigatinib Debio 1347 Competitive_Inhibitors->FGFR2_kin Competitive Inhibition

Figure 1: Mechanisms of Action of FGFR2 Inhibitors.

In Vitro Efficacy: A Comparative Look at Potency

The preclinical potency of these inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for kinase inhibition and the half-maximal growth inhibition (GI50) are key metrics for comparison.

InhibitorTarget(s)MechanismIC50 (FGFR2)GI50 (Representative Cell Lines)Citations
This compound FGFR2Allosteric, Reversible<10 nM (FRS2α phosphorylation)10 nM (KATO-III), 16-370 nM (various)[5][6][7]
Futibatinib FGFR1-4ATP-competitive, Irreversible1.4 nMNot specified in provided results[2][8]
Pemigatinib FGFR1-3ATP-competitive, Reversible0.5 nMNot specified in provided results[3]
Debio 1347 FGFR1-3ATP-competitive, Reversible7.6 nMNot specified in provided results[4]

Table 1: Comparison of In Vitro Efficacy of FGFR Inhibitors.

In Vivo Antitumor Activity: Xenograft Model Studies

Preclinical evaluation in animal models provides crucial insights into the in vivo efficacy of these inhibitors.

This compound in an Ovarian Cancer Xenograft Model

In a study utilizing an SKOV3 human ovarian cancer xenograft model, this compound demonstrated significant antitumor activity.[9][10]

Treatment GroupDosing RegimenTumor Growth InhibitionKey FindingsCitations
This compound (IV) + Paclitaxel/Carboplatin350 mg/kg weekly (max total dose)80% vs. vehicle, 53% vs. chemotherapy aloneDecreased tumor vessel density (-49%) and Ki-67 positive cells (-42%)[9][10]
Futibatinib, Pemigatinib, and Debio 1347 in Various Xenograft Models

These ATP-competitive inhibitors have also shown robust in vivo efficacy in xenograft models of various cancers with FGFR alterations.

InhibitorXenograft ModelDosing RegimenTumor Growth InhibitionCitations
Futibatinib AN3 CA (endometrial), SNU-16 (gastric)Oral, dose not specifiedSignificant antitumor efficacy[11]
Pemigatinib FGFR1, 2, or 3 altered tumorsOralSuppressed tumor growth[3]
Debio 1347 RT112 (bladder)100 mg/kg QD (oral) or 50 mg/kg BID (oral)68.4% (QD), 76.6% (BID)[12]

Table 2: In Vivo Efficacy of FGFR Inhibitors in Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Cell Proliferation Assay (this compound)
  • Cell Line: SKOV3 human ovarian cancer cells.[10]

  • Method: Cells were seeded and treated with serially diluted this compound in the presence of 25 ng/mL basic FGF.[10]

  • Endpoint: Cell growth inhibition was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[10]

Start Start Seed_SKOV3 Seed SKOV3 cells Start->Seed_SKOV3 Add_bFGF Add 25 ng/mL basic FGF Seed_SKOV3->Add_bFGF Treat_this compound Treat with serially diluted this compound Add_bFGF->Treat_this compound Incubate Incubate Treat_this compound->Incubate Add_CTG Add CellTiter-Glo® reagent Incubate->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence End End Measure_Luminescence->End

Figure 2: this compound Cell Proliferation Assay Workflow.
In Vivo Ovarian Cancer Xenograft Study (this compound)

  • Animal Model: Immunocompromised mice.[9]

  • Cell Line: SKOV3 human ovarian cancer cells subcutaneously injected.[9]

  • Treatment: When tumors were measurable, mice were randomized to receive vehicle, chemotherapy (paclitaxel + carboplatin), or this compound (oral or IV) in combination with chemotherapy.[9]

  • Endpoints: Tumor volume was measured every 3 days. At the end of the study, tumors were analyzed for vessel density (CD31 staining) and proliferation (Ki-67 staining).[9]

Start Start Inject_SKOV3 Subcutaneous injection of SKOV3 cells Start->Inject_SKOV3 Tumor_Growth Allow tumors to grow to measurable size Inject_SKOV3->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer treatment (Vehicle, Chemo, this compound + Chemo) Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Endpoint analysis: Tumor weight, CD31, Ki-67 Monitor->Endpoint End End Endpoint->End

Figure 3: this compound In Vivo Xenograft Study Workflow.
FGFR Kinase Inhibition Assay (Futibatinib)

  • Method: The kinase-inhibitory properties of Futibatinib were assessed using an enzymatic assay with recombinant FGFR1-4 cytoplasmic domains.[13]

  • Endpoint: IC50 values were determined based on the inhibition of FGFR kinase activity.[2]

In Vivo Xenograft Studies (Futibatinib, Pemigatinib, Debio 1347)

While specific protocols vary between studies, a general workflow for xenograft studies with these inhibitors is as follows:

  • Animal Model: Typically immunodeficient mice (e.g., nude or SCID).

  • Cell Lines: Cancer cell lines with known FGFR alterations are implanted subcutaneously.

  • Treatment: Once tumors reach a specified size, animals are randomized to receive vehicle or the inhibitor via oral gavage.

Conclusion

The preclinical data for this compound, Futibatinib, Pemigatinib, and Debio 1347 highlight their potential as effective FGFR2-targeted therapies. This compound's unique allosteric mechanism of action sets it apart from the ATP-competitive inhibitors. While direct cross-study comparisons are challenging due to variations in experimental design, all four agents demonstrate potent in vitro and in vivo antitumor activity in models with FGFR pathway alterations. The choice of inhibitor for a specific clinical application may depend on the tumor type, the nature of the FGFR2 alteration, and the potential for acquired resistance. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these promising FGFR2 inhibitors.

References

A Comparative Guide to the Anti-Angiogenic Efficacy of Alofanib and Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of two angiogenesis inhibitors, Alofanib and Bevacizumab. By examining their mechanisms of action, quantitative effects on endothelial cells, and the experimental protocols used for their evaluation, this document aims to offer an objective resource for researchers in the field of oncology and angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis has become a key strategy in cancer therapy. This guide focuses on two such inhibitors: Bevacizumab, a well-established monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), and this compound, a novel small molecule allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). While both drugs aim to disrupt tumor neovascularization, they do so through distinct molecular pathways, leading to potentially different efficacy profiles and clinical applications.

Mechanisms of Action

This compound: Allosteric Inhibition of FGFR2

This compound is a selective, small-molecule inhibitor that uniquely targets the extracellular domain of FGFR2 in an allosteric manner.[1] Instead of competing with Fibroblast Growth Factors (FGFs) at the binding site, this compound binds to a non-active site on the FGFR2 extracellular domain, inducing a conformational change that prevents FGF binding and subsequent receptor activation.[1][2] This blockade inhibits the downstream signaling cascade, including the phosphorylation of FRS2α, which is crucial for mediating the pro-angiogenic signals of the FGF/FGFR2 axis.[3] The FGF-2/FGFR-2 interaction is a known pathway that can bypass the VEGF/VEGFR pathway, making it a significant target in angiogenesis.[4]

Alofanib_Mechanism FGF2 FGF2 FGFR2_inactive FGFR2 (Inactive) FGF2->FGFR2_inactive Binds FGFR2_active FGFR2 (Active) This compound This compound This compound->FGFR2_inactive Binds Allosterically FGFR2_inactive->FGFR2_active Dimerization & Activation FGFR2_blocked FGFR2 (Blocked) FGFR2_inactive->FGFR2_blocked FRS2a_p p-FRS2α FGFR2_active->FRS2a_p Phosphorylates Downstream Downstream Signaling (Proliferation, Migration) FRS2a_p->Downstream

Figure 1. Mechanism of Action of this compound.
Bevacizumab: Targeting the VEGF-A Ligand

Bevacizumab is a humanized monoclonal antibody that directly targets and neutralizes all isoforms of VEGF-A.[5][6] By binding to circulating VEGF-A, Bevacizumab prevents it from interacting with its receptors, primarily VEGFR-2, on the surface of endothelial cells.[5][7] This inhibition blocks the activation of the VEGF signaling pathway, a critical driver of angiogenesis, thereby suppressing endothelial cell proliferation, migration, and the formation of new blood vessels.[5][6]

Bevacizumab_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates VEGFA_Bev_Complex VEGF-A-Bevacizumab Complex VEGFA->VEGFA_Bev_Complex Bevacizumab Bevacizumab Bevacizumab->VEGFA Binds & Neutralizes Bevacizumab->VEGFA_Bev_Complex Downstream Downstream Signaling (Proliferation, Migration, Permeability) VEGFR2->Downstream VEGFA_Bev_Complex->VEGFR2 Prevents Binding

Figure 2. Mechanism of Action of Bevacizumab.

Quantitative Data on Anti-Angiogenic Efficacy

Direct head-to-head preclinical studies providing quantitative comparisons of this compound and Bevacizumab are limited. However, data from independent and comparative in vitro studies on endothelial cell proliferation and migration offer valuable insights into their relative potency.

In Vitro Endothelial Cell Proliferation and Migration

A key study directly compared the effects of this compound and Bevacizumab on endothelial cells.[3] this compound demonstrated a dose-dependent inhibition of both proliferation and migration of human and mouse endothelial cells, with a 50% growth inhibition (GI50) ranging from 11 to 58 nmol/l.[3] While the specific GI50 for Bevacizumab from this direct comparison is not available, other studies have reported the half-maximal inhibitory concentration (IC50) for Bevacizumab's anti-proliferative effect on various endothelial cell types. These values provide a basis for an indirect comparison.

DrugTargetCell Type(s)Efficacy MetricValueCitation(s)
This compound FGFR2Human and Mouse Endothelial CellsGI50 (Proliferation & Migration)11 - 58 nmol/L[3]
Bevacizumab VEGF-AHuman Umbilical Vein Endothelial Cells (HUVEC)IC50 (Proliferation)~0.500 nM (0.075 µg/mL)[8]
Bevacizumab Choroidal Endothelial Cells (CEC)% Inhibition of Proliferation10.3% - 17.3% (at 0.1 - 2.0 mg/mL)[9]
Bevacizumab Human Retinal Endothelial Cells (REC)% Inhibition of Proliferation8.0% - 46.0% (at 0.1 - 2.0 mg/mL)[9]

Note: GI50 and IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a higher potency. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Anti-Angiogenic and Anti-Tumor Activity

This compound: In a preclinical ovarian cancer mouse model, treatment with this compound resulted in a significant 49% decrease in the number of tumor vessels.[10] In a separate FGFR-driven human tumor xenograft model, oral administration of this compound led to potent anti-tumor activity.[3]

Bevacizumab: In various preclinical tumor models, Bevacizumab has been shown to reduce microvessel density and inhibit tumor growth.[5] For instance, in a lung cancer xenograft model, Bevacizumab treatment significantly reduced tumor volume and vessel volume.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the anti-angiogenic efficacy of compounds like this compound and Bevacizumab.

Endothelial Cell Proliferation Assay

This assay quantifies the ability of a compound to inhibit the growth of endothelial cells.

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines.

  • Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well).

  • Treatment: After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound or Bevacizumab). A positive control (e.g., VEGF) and a negative control (vehicle) are included.

  • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).

  • Quantification: Cell proliferation is assessed using methods such as the WST-1 assay, which measures the metabolic activity of viable cells, or by direct cell counting.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to the control, and the GI50 or IC50 value is determined.[9]

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of a compound on the directional movement of endothelial cells.

  • Cell Culture: Endothelial cells are grown to confluence in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and a medium containing the test compound at various concentrations is added.

  • Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., every 12 or 24 hours).

  • Analysis: The rate of wound closure is measured by quantifying the change in the open area over time. A delay in wound closure in the presence of the test compound indicates an inhibitory effect on cell migration.[12]

In Vivo Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels in a basement membrane matrix.

  • Preparation: Matrigel, a soluble basement membrane extract, is mixed with a pro-angiogenic factor (e.g., FGF2 or VEGF) and the test compound (or vehicle control).

  • Injection: The mixture is subcutaneously injected into mice, where it forms a solid gel plug.

  • Incubation: The plugs are allowed to incubate in the host for a specific period (e.g., 7-14 days) to allow for vascularization.

  • Analysis: The plugs are then excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.[1]

Experimental_Workflow Proliferation Endothelial Cell Proliferation Assay Data1 Data1 Proliferation->Data1 Measure IC50/GI50 Migration Endothelial Cell Migration Assay Data2 Data2 Migration->Data2 Measure Inhibition of Wound Closure Matrigel Matrigel Plug Assay Data3 Data3 Matrigel->Data3 Quantify Vessel Density Xenograft Tumor Xenograft Model Data4 Data4 Xenograft->Data4 Measure Tumor Growth & Microvessel Density Start Drug Candidates (this compound, Bevacizumab) Start->Proliferation Start->Migration Start->Matrigel Start->Xenograft

Figure 3. General Experimental Workflow.

Conclusion

This compound and Bevacizumab represent two distinct approaches to inhibiting tumor angiogenesis. Bevacizumab, a clinically established therapeutic, effectively neutralizes the pro-angiogenic signals of VEGF-A. This compound, a newer investigational drug, offers a novel mechanism by allosterically inhibiting FGFR2, a key player in both primary and resistance pathways to anti-VEGF therapies.

The available preclinical data suggests that this compound is a potent inhibitor of endothelial cell proliferation and migration. While a definitive head-to-head in vivo comparison is lacking, the in vitro data indicates that this compound's potency is within a nanomolar range, comparable to that reported for Bevacizumab in some studies.

The choice between targeting the VEGF or FGF pathways, or potentially combining these approaches, will depend on the specific tumor biology, including the expression levels of these growth factors and their receptors. Further preclinical and clinical studies directly comparing these two agents in various cancer models are warranted to fully elucidate their relative efficacy and potential for synergistic effects. This guide provides a foundational understanding for researchers designing such studies and for professionals evaluating the landscape of anti-angiogenic therapies.

References

A Head-to-Head Analysis: Alofanib vs. Brivanib in Endothelial Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic cancer therapies, the inhibition of endothelial cell migration is a critical mechanism of action. This guide provides a comparative analysis of two notable inhibitors, Alofanib and Brivanib, focusing on their efficacy in endothelial cell migration assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.

Executive Summary

This compound and Brivanib both impede endothelial cell migration, a key process in angiogenesis, but they do so through distinct mechanisms of action and with varying reported potencies. This compound, a selective allosteric inhibitor of FGFR2, has demonstrated potent inhibition of endothelial cell proliferation and migration. Brivanib is a dual tyrosine kinase inhibitor targeting both VEGFR and FGFR signaling pathways. While direct head-to-head quantitative data from a single study is limited, available data suggests this compound may have a more potent effect on endothelial cell migration.

Mechanism of Action

This compound is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] Unlike traditional tyrosine kinase inhibitors that compete with ATP, this compound binds to the extracellular domain of FGFR2.[2] This allosteric inhibition modulates the receptor's conformation, preventing its activation by fibroblast growth factors (FGFs) and subsequently inhibiting the phosphorylation of downstream signaling molecules like FRS2α.[1][2]

Brivanib , on the other hand, is an ATP-competitive inhibitor that dually targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[3][4] By blocking the ATP-binding site on these receptors, Brivanib inhibits their autophosphorylation and activation, thereby disrupting the downstream signaling cascades, including the ERK1/2 and Akt pathways, which are crucial for endothelial cell proliferation and migration.

Comparative Efficacy in Endothelial Cell Assays

While a direct comparative study with identical experimental conditions is not publicly available, data from separate studies allow for an indirect comparison of the potency of this compound and Brivanib in inhibiting endothelial cell functions.

Disclaimer: The following data is compiled from different studies. Direct comparison should be approached with caution as experimental conditions (e.g., cell lines, stimuli, assay duration) may have varied.

CompoundAssay TypeTarget Cell LineStimulantPotency (IC50/GI50)Source
This compound Proliferation & MigrationHuman and Mouse Endothelial CellsFGF-2GI50: 11-58 nmol/L[1]
Brivanib ProliferationEndothelial CellsVEGFIC50: 40 nmol/L[3]
Brivanib ProliferationEndothelial CellsFGFIC50: 276 nmol/L[3]

One study directly states that this compound dose-dependently inhibited the proliferation and migration of human and mouse endothelial cells and was "compared with brivanib and bevacizumab," suggesting its potent activity.[1][2]

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms of action of this compound and Brivanib.

Alofanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF2 FGFR2_ext FGFR2 (Extracellular Domain) FGF2->FGFR2_ext Binds This compound This compound This compound->FGFR2_ext Allosteric Inhibition FRS2a FRS2α This compound->FRS2a Blocks Phosphorylation FGFR2_int FGFR2 (Intracellular Domain) FGFR2_int->FRS2a Phosphorylates pFRS2a p-FRS2α FGFR2_int->pFRS2a Phosphorylates Downstream Downstream Signaling (e.g., RAS-MAPK) pFRS2a->Downstream Activates Migration Cell Migration & Proliferation Downstream->Migration Promotes Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 VEGFR2_int VEGFR-2 (Intracellular Domain) FGFR1_int FGFR-1 (Intracellular Domain) Downstream Downstream Signaling (ERK1/2, Akt) VEGFR2_int->Downstream Activates FGFR1_int->Downstream Activates ATP ATP ATP->VEGFR2_int Binds ATP->FGFR1_int Binds Brivanib Brivanib Brivanib->VEGFR2_int Competitive Inhibition Brivanib->FGFR1_int Competitive Inhibition Migration Cell Migration & Proliferation Downstream->Migration Promotes Experimental_Workflow A Culture & Starve Endothelial Cells B Prepare Transwell Plate: Lower Chamber: Chemoattractant +/- Inhibitor Upper Chamber: Cells +/- Inhibitor A->B C Incubate (4-6 hours) Allows for Cell Migration B->C D Remove Non-migrated Cells C->D E Stain Migrated Cells (e.g., Calcein AM) D->E F Quantify Migration (Fluorescence Reading) E->F G Data Analysis (Calculate % Inhibition, IC50/GI50) F->G Logical_Comparison cluster_this compound This compound Characteristics cluster_brivanib Brivanib Characteristics This compound This compound A1 Selective FGFR2 Inhibitor This compound->A1 A2 Allosteric Mechanism This compound->A2 A3 Potent in FGF-driven Migration This compound->A3 Brivanib Brivanib B1 Dual VEGFR/FGFR Inhibitor Brivanib->B1 B2 ATP-Competitive Mechanism Brivanib->B2 B3 Broad-spectrum Anti-angiogenic Brivanib->B3

References

Cross-reactivity of Alofanib with other receptor tyrosine kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase (RTK) implicated in various cancers.[1] this compound binds to the extracellular domain of FGFR2, inhibiting its signaling pathway and demonstrating potential as an anti-cancer agent.[1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other receptor tyrosine kinases, based on available preclinical data.

Selectivity Profile of this compound

Current research indicates that this compound is highly selective for FGFR2. Studies have shown that it has no direct inhibitory effect on the phosphorylation of FGFR1 and FGFR3, two closely related members of the FGFR family.[1] This high degree of selectivity is a key characteristic of this compound, suggesting a favorable profile with potentially fewer off-target effects compared to less selective kinase inhibitors.

At present, a comprehensive public kinome scan profiling this compound against a broad panel of receptor tyrosine kinases has not been identified in the reviewed literature. Therefore, a detailed quantitative comparison of its activity against a wide range of RTKs cannot be provided. The following table summarizes the known selectivity of this compound based on current data.

Kinase TargetThis compound ActivityReference
FGFR2 Potent Inhibitor (IC50 < 10 nM) [1]
FGFR1 No direct effect on phosphorylation [1]
FGFR3 No direct effect on phosphorylation [1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Methodologies

The determination of kinase inhibitor selectivity and potency is crucial in drug development. A common and robust method for this is the in vitro kinase inhibition assay. While a specific protocol for this compound's cross-reactivity screening is not publicly available, a general methodology for such an assay is described below.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a widely used format for quantifying kinase activity and inhibition.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of a panel of receptor tyrosine kinases.

Materials:

  • Recombinant human receptor tyrosine kinases

  • Specific peptide or protein substrates for each kinase

  • Adenosine triphosphate (ATP)

  • This compound (or other test compounds) serially diluted

  • Assay buffer (containing appropriate salts, buffering agents, and additives)

  • Detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody and GFP-substrate)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Kinase Reaction:

    • Add the assay buffer to the wells of a 384-well microplate.

    • Add the test compound (this compound) at various concentrations.

    • Add the specific kinase substrate to each well.

    • Initiate the kinase reaction by adding the recombinant kinase and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents (e.g., a terbium-labeled anti-phosphotyrosine antibody (donor) and a fluorescently-labeled substrate (acceptor)).

    • Incubate the plate at room temperature to allow for antibody-substrate binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

This compound's primary mechanism of action is the inhibition of the FGFR2 signaling pathway. Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.

As comprehensive data on this compound's cross-reactivity is not yet available, a diagram illustrating its effects on other RTK signaling pathways cannot be accurately constructed at this time. The focus remains on its targeted inhibition of the FGFR2 pathway.

Below is a simplified representation of the experimental workflow for a kinase inhibition assay.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Add Assay Buffer B Add Serial Dilutions of this compound A->B C Add Kinase Substrate B->C D Add Kinase & ATP (Initiate Reaction) C->D E Incubate at RT D->E F Add Stop Solution (EDTA) E->F G Add TR-FRET Detection Reagents F->G H Incubate at RT G->H I Read Plate (TR-FRET Signal) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

Based on the currently available data, this compound is a highly selective allosteric inhibitor of FGFR2 with no direct off-target activity on FGFR1 and FGFR3. This selectivity is a promising feature for targeted cancer therapy. Further comprehensive kinase profiling studies are necessary to fully elucidate its cross-reactivity profile against a broader range of receptor tyrosine kinases and to confirm its high selectivity. The experimental protocols and diagrams provided in this guide offer a foundational understanding of the methodologies used to assess kinase inhibitor selectivity and the specific pathway targeted by this compound.

References

A Head-to-Head Comparison of Alofanib and AZD4547 in FGFR2-Amplified Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 2 (FGFR2) amplification is a key oncogenic driver in a variety of solid tumors, including gastric, breast, and ovarian cancers. This genetic alteration leads to constitutive activation of the FGFR2 signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis. Consequently, FGFR2 has emerged as a critical therapeutic target. This guide provides a detailed head-to-head comparison of two prominent FGFR2 inhibitors, Alofanib and AZD4547, based on available preclinical data. While no direct comparative studies have been identified, this document collates and presents the existing evidence to offer an objective overview of their respective mechanisms of action and anti-tumor activities in FGFR2-amplified cellular contexts.

Mechanism of Action

This compound and AZD4547 inhibit FGFR2 signaling through distinct mechanisms. This compound is a first-in-class allosteric inhibitor, while AZD4547 is an ATP-competitive tyrosine kinase inhibitor.

This compound: This small molecule binds to the extracellular domain of FGFR2 at a site distinct from the active center.[1] This allosteric binding induces a conformational change in the receptor, preventing its dimerization and subsequent activation, ultimately inhibiting the phosphorylation of the downstream signaling adaptor protein FRS2α.[1]

AZD4547: As an ATP-competitive inhibitor, AZD4547 targets the intracellular tyrosine kinase domain of FGFR1, FGFR2, and FGFR3.[2] By competing with ATP for binding, it directly blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[2][3]

Comparative Efficacy in FGFR2-Amplified Cells

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and AZD4547 in FGFR2-amplified cancer cell lines. It is crucial to note that these data are collated from separate studies and not from a direct head-to-head comparison; therefore, experimental conditions may have varied.

Table 1: In Vitro Inhibition of FGFR2 Signaling

InhibitorCell Line(s)TargetIC50/GI50Reference(s)
This compound Cancer cells expressing different FGFR2 isoformsPhosphorylation of FRS2αIC50: 7 and 9 nM[1]
Panel of four cell lines (triple-negative breast cancer, melanoma, ovarian cancer)FGF-mediated proliferationGI50: 16-370 nM[1]
SKOV3 (Ovarian Cancer)Cell GrowthGI50: 0.37 µmol/L[4]
AZD4547 SNU-16, KATOIII (Gastric Cancer)Cell GrowthGI50: 3 and 5 nmol/L[2]
Patient-Derived Cells (Gastric Cancer)Cell ProliferationIC50: 210 and 250 nM[3]

Table 2: Effects on Cellular Processes

InhibitorCell Line(s)EffectObservationsReference(s)
This compound Human and mouse endothelial cellsInhibition of proliferation and migrationGI50: 11-58 nmol/L[1]
AZD4547 SNU-16 (Gastric Cancer)Induction of ApoptosisIncreased apoptosis observed[2]
Patient-Derived Cells (Gastric Cancer)Induction of Apoptosis & Cell Cycle ArrestSignificant increase in apoptosis and sub-G1 cell population[3]

Signaling Pathway Inhibition

The distinct mechanisms of this compound and AZD4547 result in the inhibition of FGFR2-mediated signaling, albeit through different primary actions on the receptor.

cluster_this compound This compound Mechanism cluster_azd4547 AZD4547 Mechanism This compound This compound FGFR2_extracellular FGFR2 (Extracellular Domain) This compound->FGFR2_extracellular Binds allosterically Conformational_Change Conformational Change FGFR2_extracellular->Conformational_Change Dimerization_Inhibition Dimerization Inhibition Conformational_Change->Dimerization_Inhibition FRS2a_inhibition p-FRS2α Inhibition Dimerization_Inhibition->FRS2a_inhibition AZD4547 AZD4547 FGFR2_intracellular FGFR2 (Tyrosine Kinase Domain) AZD4547->FGFR2_intracellular Binds competitively ATP_Competition ATP Competition FGFR2_intracellular->ATP_Competition Autophosphorylation_Inhibition Autophosphorylation Inhibition ATP_Competition->Autophosphorylation_Inhibition Downstream_Inhibition Downstream Signaling Inhibition Autophosphorylation_Inhibition->Downstream_Inhibition cluster_inhibitors Inhibition FGFR2 FGFR2 Activation FRS2 FRS2 FGFR2->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Alofanib_Inhibition This compound (Allosteric Inhibition) Alofanib_Inhibition->FGFR2 AZD4547_Inhibition AZD4547 (ATP-Competitive Inhibition) AZD4547_Inhibition->FGFR2 start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with inhibitor (serial dilutions) adhere->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->assay read Measure absorbance/ luminescence assay->read calculate Calculate IC50/GI50 read->calculate end End calculate->end

References

Evaluating the Synergistic Effects of Alofanib with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Alofanib in combination with chemotherapy versus chemotherapy alone, supported by available preclinical experimental data. This compound is a novel allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key driver in various cancers. The data presented herein evaluates the potential synergistic relationship between this compound and standard cytotoxic agents.

Executive Summary

Preclinical evidence strongly suggests that this compound, when combined with standard chemotherapy regimens, results in a significantly enhanced anti-tumor effect compared to chemotherapy alone. In ovarian cancer xenograft models, the addition of this compound to a paclitaxel and carboplatin regimen led to a substantial increase in tumor growth inhibition. While formal quantitative synergy analyses, such as the calculation of a Combination Index (CI), are not yet available in published literature, the existing data points towards a potent synergistic or additive interaction that warrants further investigation.

Data Presentation

In Vitro Activity of this compound
Cell LineCancer TypeMetricValueReference
SKOV3Ovarian CancerGI500.37 µmol/L[1]

GI50 (50% Growth Inhibition): The concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.

In Vivo Efficacy of this compound in Combination with Chemotherapy

The most compelling evidence for the enhanced efficacy of this compound in combination with chemotherapy comes from a preclinical study using an SKOV3 ovarian cancer xenograft model in immunocompromised mice.

Treatment GroupTumor Growth Inhibition vs. VehicleTumor Growth Inhibition vs. Chemotherapy AloneP-value (vs. Chemo alone)Reference
This compound + Paclitaxel/Carboplatin80%53%< 0.001[1][2]
Paclitaxel/Carboplatin AloneNot explicitly stated, but significantly less than combination0% (baseline for comparison)N/A[1][2]

These results demonstrate a statistically significant improvement in tumor growth inhibition when this compound is added to the standard paclitaxel and carboplatin chemotherapy regimen.[1][2]

Signaling Pathways and Experimental Workflows

FGFR2 Signaling Pathway and this compound's Mechanism of Action

This compound is an allosteric inhibitor that binds to the extracellular domain of FGFR2, preventing its activation by fibroblast growth factors (FGFs).[2] This blockade inhibits downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound may prevent the tumor's adaptive resistance to chemotherapy and enhance the cytotoxic effects of these agents.

FGFR2_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR2 FGFR2 FGF->FGFR2 This compound This compound This compound->FGFR2 Allosteric Inhibition FRS2 FRS2 FGFR2->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

FGFR2 signaling pathway and this compound inhibition.
Experimental Workflow for Synergy Determination

A standard method to quantitatively assess drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI). While not yet published for this compound, the general workflow is as follows:

Synergy_Workflow cluster_invitro In Vitro Analysis Dose_Response Determine IC50 for This compound and Chemotherapy Individually Combination_Assay Cell Viability Assay with Drugs in Combination (Constant Ratio) Dose_Response->Combination_Assay CI_Calculation Calculate Combination Index (CI) using Chou-Talalay Method Combination_Assay->CI_Calculation Synergy_Determination CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism CI_Calculation->Synergy_Determination

Workflow for determining drug synergy in vitro.

Experimental Protocols

Cell Viability Assay (for GI50 and Synergy Determination)
  • Cell Culture: SKOV3 ovarian cancer cells are cultured in appropriate media and conditions.

  • Drug Preparation: this compound and the chemotherapeutic agent (e.g., paclitaxel, carboplatin) are serially diluted to a range of concentrations.

  • Treatment:

    • For single-agent GI50 determination, cells are treated with each drug individually across a concentration gradient.

    • For combination studies, cells are treated with both drugs simultaneously, typically at a constant ratio of their GI50 values.

  • Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis:

    • For GI50, the drug concentration that inhibits cell growth by 50% is calculated from the dose-response curve.

    • For synergy, the data from the combination assay is analyzed using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Xenograft Model for Combination Therapy Evaluation
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Inoculation: SKOV3 cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a measurable size (e.g., 100-200 mm³). The animals are then randomized into different treatment groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy alone (e.g., paclitaxel + carboplatin)

    • This compound + Chemotherapy combination

  • Treatment Administration:

    • This compound is administered (e.g., orally or intravenously) at a specified dose and schedule.

    • Chemotherapy is administered according to a clinically relevant schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control and relative to the chemotherapy-alone group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences between the groups.

Conclusion

The available preclinical data strongly supports the hypothesis that combining the FGFR2 inhibitor this compound with standard chemotherapy, such as paclitaxel and carboplatin, leads to a significantly enhanced anti-tumor effect in ovarian cancer models. The substantial increase in tumor growth inhibition observed in vivo suggests a synergistic or at least a strong additive interaction. Further studies to quantify this synergy through methods like the Chou-Talalay analysis are warranted to fully elucidate the therapeutic potential of this combination. These promising preclinical results provide a strong rationale for the clinical evaluation of this compound in combination with chemotherapy in patients with FGFR2-driven cancers.

References

Alofanib Combination Therapy with Paclitaxel and Carboplatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the combination of targeted therapies with standard chemotherapy regimens is a focal point for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of Alofanib, a novel allosteric FGFR2 inhibitor, in combination with paclitaxel and carboplatin, against other established and emerging combination therapies for solid tumors, primarily focusing on ovarian and gastric cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of preclinical and clinical data, experimental protocols, and the underlying molecular pathways.

Executive Summary

Preclinical evidence suggests that the addition of this compound to the standard paclitaxel and carboplatin chemotherapy backbone significantly enhances anti-tumor activity in FGFR2-expressing ovarian cancer models. This is attributed to its unique mechanism of allosterically inhibiting the FGFR2 signaling pathway, which is implicated in tumor cell proliferation, survival, and angiogenesis. While clinical data for the this compound-chemotherapy combination is not yet available, a phase 1b study of this compound monotherapy in advanced gastric cancer has demonstrated a manageable safety profile and preliminary signs of clinical activity. This guide will compare the preclinical efficacy of the this compound combination with the clinical outcomes of other targeted agents, such as the anti-angiogenic antibody bevacizumab and the FGFR2b-targeted antibody bemarituzumab, when combined with standard chemotherapy.

Comparative Efficacy and Safety

To provide a clear comparison, the following tables summarize the available preclinical data for the this compound combination and clinical data for comparator regimens in relevant cancer types.

Table 1: Preclinical Efficacy of this compound Combination Therapy in an Ovarian Cancer Xenograft Model
Treatment GroupTumor Growth Inhibition vs. VehicleTumor Growth Inhibition vs. Chemotherapy AloneReduction in Tumor Vessels (CD31 Staining)Reduction in Proliferation (Ki-67 Index)
This compound + Paclitaxel/Carboplatin80%[1]53%[1]49%[1]42%[1]
Paclitaxel/Carboplatin AloneNot explicitly stated, but less than combination-Not availableNot available
Table 2: Clinical Outcomes of Comparator Combination Therapies in Advanced Ovarian and Gastric Cancer
TherapyCancer TypeTrial PhaseMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Overall Response Rate (ORR)Key Grade ≥3 Adverse Events
This compound (monotherapy) Advanced Gastric CancerPhase 1b3.63 months[2][3]7.0 months[2][3]9.5%[4]Diarrhea, thrombocytopenia, arthralgia, headache[2][3]
Bevacizumab + Carboplatin/Paclitaxel Advanced Ovarian CancerPhase 3 (GOG-0218)14.1 months (vs. 10.3 months with chemo alone)[5]Not significantly improved[6]Not explicitly statedHypertension, proteinuria, gastrointestinal perforation[5][6]
Bemarituzumab + mFOLFOX6 Advanced Gastric/GEJ Cancer (FGFR2b+)Phase 2 (FIGHT)9.5 months (vs. 7.4 months with chemo alone)[7][8]Not reached (vs. 12.9 months with chemo alone)[7][8]47% (vs. 33% with chemo alone)[7]Corneal events, stomatitis[7][8]
Paclitaxel + Carboplatin Advanced Gastric CancerPhase 24.9 months (response duration)7.5 months33%Neutropenia, peripheral neuropathy, myalgia, fatigue

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

This compound's Mechanism of Action

This compound is an allosteric inhibitor that binds to the extracellular domain of FGFR2, preventing the binding of fibroblast growth factors (FGFs). This blockade inhibits the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.

Alofanib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2_ext FGFR2 (Extracellular Domain) FGF->FGFR2_ext Binds This compound This compound This compound->FGFR2_ext Allosterically Inhibits FGFR2_int FGFR2 (Intracellular Domain) FGFR2_ext->FGFR2_int Dimerization & Activation FRS2 FRS2 FGFR2_int->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

This compound allosterically inhibits FGFR2 signaling.
Preclinical Experimental Workflow

The preclinical evaluation of this compound in combination with chemotherapy followed a standardized workflow to assess anti-tumor efficacy in a xenograft model.

Preclinical_Workflow cluster_treatments Treatment Groups start Start cell_culture 1. Cell Culture (SKOV3 Ovarian Cancer Cells) start->cell_culture xenograft 2. Xenograft Implantation (Immunocompromised Mice) cell_culture->xenograft randomization 3. Tumor Growth & Randomization (Tumor Volume ~100-150 mm³) xenograft->randomization treatment 4. Treatment Administration randomization->treatment monitoring 5. Tumor Volume & Body Weight Monitoring treatment->monitoring vehicle Vehicle Control treatment->vehicle chemo Paclitaxel + Carboplatin treatment->chemo combo This compound + Paclitaxel + Carboplatin treatment->combo endpoint 6. Endpoint Analysis (Tumor Excision, Immunohistochemistry) monitoring->endpoint data_analysis 7. Data Analysis (Tumor Growth Inhibition, etc.) endpoint->data_analysis end End data_analysis->end

Workflow for in vivo efficacy testing.

Detailed Experimental Protocols

Preclinical In Vivo Xenograft Study of this compound Combination
  • Cell Line: Human ovarian cancer cell line SKOV3, which expresses FGFR1 and FGFR2, was used.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) were subcutaneously injected with SKOV3 cells to establish tumor xenografts.

  • Treatment Groups: Once tumors reached a specified volume (e.g., 100-150 mm³), animals were randomized into treatment groups:

    • Vehicle control

    • Paclitaxel and carboplatin combination

    • This compound in combination with paclitaxel and carboplatin

  • Drug Administration:

    • This compound: Administered orally or intravenously at varying dose levels. The most effective intravenous regimen was a total maximum dose of 350 mg/kg per week.[1]

    • Paclitaxel and Carboplatin: The specific doses and schedule for the preclinical study were not detailed in the provided search results, but standard preclinical doses for these agents in xenograft models are typically used.

  • Efficacy Endpoints:

    • Tumor volume was measured regularly (e.g., every 3 days) to assess tumor growth inhibition.

    • At the end of the study, tumors were excised for immunohistochemical analysis of CD31 (to quantify tumor vessel density) and Ki-67 (to measure cell proliferation).

Phase 1b Clinical Trial of this compound Monotherapy (NCT04071184)
  • Study Design: An open-label, dose-escalation (3+3 design) phase 1b study.[2][3]

  • Patient Population: Patients with advanced or metastatic gastric adenocarcinoma who had been previously treated with at least one line of therapy.[4]

  • Treatment: this compound was administered intravenously daily for 5 days, followed by a 2-day rest period.[2][3] Dose levels ranged from 50 to 350 mg/m².[2][3]

  • Primary Objective: To determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).[4]

  • Secondary Objectives: To evaluate safety, pharmacokinetics, and preliminary efficacy (including overall response rate, progression-free survival, and overall survival).[4]

Discussion and Future Directions

The preclinical data for this compound in combination with paclitaxel and carboplatin are promising, demonstrating a significant enhancement of anti-tumor activity in an ovarian cancer model. The mechanism of action, through allosteric inhibition of FGFR2, provides a strong rationale for its use in FGFR2-driven malignancies. The phase 1b study of this compound monotherapy in gastric cancer has established a foundation for its safety and tolerability.

For a comprehensive evaluation, future clinical trials directly investigating the this compound-chemotherapy combination are essential. These trials should aim to confirm the preclinical efficacy in a clinical setting and establish the optimal dosing and schedule for the combination. A direct comparison with other targeted therapies, such as bevacizumab and other FGFR inhibitors, in randomized controlled trials will be crucial to determine the relative positioning of this compound in the treatment landscape for ovarian, gastric, and other solid tumors with FGFR2 aberrations.

Furthermore, the identification of predictive biomarkers beyond FGFR2 expression or amplification could help in patient selection and personalizing treatment with this compound. The manageable safety profile observed with this compound monotherapy suggests that its combination with chemotherapy could be well-tolerated, potentially offering a new therapeutic option for patients with advanced cancers.

References

A Comparative Analysis of Alofanib and PD173074 in Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two fibroblast growth factor receptor (FGFR) inhibitors, Alofanib and PD173074, and their therapeutic potential in the context of gastric cancer. This document synthesizes preclinical data to offer a comprehensive overview of their mechanisms of action, efficacy in inhibiting cancer cell growth, and the signaling pathways they modulate.

Introduction

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in the pathogenesis of gastric cancer, with FGFR gene amplifications, fusions, and mutations being identified in a subset of tumors.[1][2] This has led to the development of targeted therapies aimed at inhibiting this pathway. This compound and PD173074 are two such small molecule inhibitors that have demonstrated anti-tumor activity.

This compound (RPT835) is a novel, selective, allosteric inhibitor that binds to the extracellular domain of FGFR2.[3][4][5] This unique mechanism of action allows it to inhibit both the IIIb and IIIc isoforms of FGFR2.[3][5] Preclinical studies have shown its potent anti-tumor activity in FGFR2-driven cancer models.[6]

PD173074 is an ATP-competitive inhibitor that targets the kinase domain of multiple FGFRs, including FGFR1, FGFR2, FGFR3, and FGFR4.[2][7] Its activity has been evaluated in various cancer types, including gastric cancer, where it has shown efficacy in cell lines with FGFR amplification.[1][8]

Mechanism of Action and Signaling Pathways

Both this compound and PD173074 ultimately inhibit the downstream signaling cascades initiated by FGFR activation, which are crucial for cancer cell proliferation, survival, and angiogenesis. However, they achieve this through different primary mechanisms.

This compound's allosteric inhibition of the extracellular domain of FGFR2 prevents the conformational changes required for receptor dimerization and activation upon ligand binding. PD173074, conversely, competes with ATP for binding to the intracellular kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling proteins.

The key downstream pathways affected by the inhibition of FGFR signaling include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, both of which are central to cell growth and survival.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR2:ext Binds This compound This compound This compound->FGFR2:ext Inhibits (Allosteric) FRS2 FRS2α FGFR2:int->FRS2 Phosphorylates PD173074 PD173074 PD173074->FGFR2:int Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cell_Viability_Workflow start Seed gastric cancer cells in 96-well plates incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat cells with varying concentrations of This compound or PD173074 incubate1->treat incubate2 Incubate for specified duration (e.g., 48-72h) treat->incubate2 add_reagent Add MTT or CCK-8 reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 solubilize Add solubilization solution (for MTT assay) incubate3->solubilize measure Measure absorbance (spectrophotometer) solubilize->measure analyze Analyze data to determine IC50/GI50 values measure->analyze

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.